4-(Furan-2-YL)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMEPBGTPOPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692400 | |
| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-41-4 | |
| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(Furan-2-YL)nicotinic acid" chemical properties
An In-Depth Technical Guide to 4-(Furan-2-YL)nicotinic Acid: Properties, Synthesis, and Scientific Context
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores or functional moieties into a single molecular entity is a cornerstone of rational design. This compound emerges as a molecule of significant interest, embodying this principle through its hybrid structure. It covalently links a nicotinic acid (Vitamin B3) core, a well-established pharmacophore with diverse biological activities, to a furan ring, a five-membered aromatic heterocycle prevalent in numerous bioactive natural products and synthetic drugs[1][2].
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its chemical properties, plausible synthetic routes, and its potential toxicological and therapeutic implications. The narrative is grounded in established chemical principles, providing a robust framework for its evaluation and application in a research context.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound's characteristics are derived from the electronic interplay between the electron-deficient pyridine ring and the electron-rich furan ring.
Core Data Summary
A compilation of the known identifying and physical properties for this compound is presented below. It is critical to note that while basic identifiers are well-documented, experimental values for properties like melting point and pKa are not widely published and should be determined empirically for any new batch.
| Property | Value / Information | Source |
| CAS Number | 1261961-41-4 | [3][4][5] |
| Molecular Formula | C₁₀H₇NO₃ | [3] |
| Molecular Weight | 189.17 g/mol | [4][5] |
| Synonyms | 4-(2-Furyl)nicotinic acid | [5] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Purity (Commercial) | Typically ≥98% | [4][5] |
| Solubility | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and limited solubility in water, consistent with its parent, nicotinic acid[6]. | Inferred |
| Storage | Refrigerated, protected from light. | [4][5] |
Structural Analysis
The molecule's topology, featuring a C-C bond between the C4 position of the pyridine ring and the C2 position of the furan ring, is key to its properties. This linkage allows for electronic communication between the two rings, although the non-planarity due to steric hindrance between ortho hydrogens will influence the degree of conjugation. The carboxylic acid group at the C3 position of the pyridine ring is the primary site for ionization and imparts acidic character.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of bi-heterocyclic compounds like this compound is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks[7].
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The logical disconnection for this molecule is at the C-C bond linking the two heterocyclic rings. This points to a reaction between a halogenated nicotinic acid derivative and a furan boronic acid (or vice versa).
Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative, field-proven methodology adapted from established procedures for nickel- and palladium-catalyzed Suzuki couplings of heterocyclic compounds[8][9].
A. Reagents and Equipment:
-
4-Bromonicotinic acid (1.0 equiv)
-
Furan-2-boronic acid (1.5-2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or t-Amyl Alcohol
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
B. Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromonicotinic acid, furan-2-boronic acid, and the base (K₂CO₃ or K₃PO₄).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system via cannula or syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3x). Note: The product may have limited organic solubility. Acidification of the aqueous layer may be necessary.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the resulting solid, washing with cold water and diethyl ether.
-
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Synthesis Workflow Diagram
Caption: General workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Structural elucidation of the final product is non-negotiable. A combination of spectroscopic methods provides unambiguous confirmation of the molecular structure[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
Two doublets and a doublet of doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring.
-
Three signals in the aromatic region (δ 6.5-8.0 ppm) for the furan protons, exhibiting characteristic couplings.
-
A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum should show 10 distinct signals for the 10 carbons in the molecule, including a signal for the carbonyl carbon of the carboxylic acid at ~165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid carbonyl at ~1700-1730 cm⁻¹.
-
C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O stretching vibrations for the furan ring and carboxylic acid around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI- (electrospray ionization, negative mode) spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₁₀H₆NO₃⁻. The ESI+ spectrum would show the protonated molecule [M+H]⁺.
Reactivity and Toxicological Considerations
The chemical reactivity of this compound is dominated by its constituent heterocycles. While the nicotinic acid moiety is generally stable, the furan ring harbors a potential liability, particularly in a drug development context.
Furan Ring Metabolism and Reactivity
It is authoritatively established that the furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates[11]. This oxidation process typically generates an epoxide or a cis-enedione, both of which are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA. This mechanism is a well-known driver of toxicity and carcinogenicity for many furan-containing xenobiotics[11].
The presence of the electron-withdrawing nicotinic acid substituent may influence the rate and regioselectivity of this oxidation, but any research program involving this scaffold must include early-stage toxicology assays (e.g., Ames test, glutathione trapping studies) to assess the potential for reactive metabolite formation.
Potential Applications in Drug Discovery
The rationale for investigating this compound lies in the proven therapeutic value of its parent structures.
-
Nicotinic Acid Derivatives: Nicotinic acid itself is a lipid-lowering agent used to treat dyslipidemia[12][13]. Its derivatives have been explored for a vast range of activities, including antimicrobial, neuroprotective, and anti-inflammatory effects[2][14].
-
Furan-Containing Compounds: The furan nucleus is a privileged scaffold found in compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][15].
The combination of these two moieties in this compound creates a novel chemical space. This molecule could serve as a valuable lead structure or a fragment for library synthesis, targeting diseases where the biological pathways associated with either nicotinic acid or furan are relevant. For example, derivatives have been synthesized and tested for fungicidal activity[16].
Safety and Handling
Based on safety data sheets for nicotinic acid and related compounds, this compound should be handled with appropriate care.
-
Hazards: Expected to cause serious eye irritation[17][18]. May cause skin and respiratory system irritation. Potentially harmful to aquatic life[19].
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[18]. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally intriguing molecule that represents a confluence of two biologically significant heterocyclic systems. Its synthesis is readily achievable via standard cross-coupling chemistry, allowing for its accessible production for research purposes. While its physicochemical profile is largely inferred from its constituent parts, this guide provides a robust framework for its empirical investigation. The primary consideration for its development, particularly in a pharmaceutical context, is the well-documented potential for metabolic activation of the furan ring. Thorough toxicological assessment is therefore a prerequisite for any advanced studies. Nevertheless, as a novel scaffold, it offers considerable potential for the exploration of new chemical space in the pursuit of new therapeutic agents and functional materials.
References
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Nicotinic acid | CAS#:59-67-6. Chemsrc. [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745-757. [Link]
-
Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. [Link]
-
Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Medicinal Chemistry Research, 23, 4547-4561. [Link]
-
Nicotinic Acid. PubChem. [Link]
-
The bioavailability of sustained release nicotinic acid formulations. PubMed. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 567-578. [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
-
Piatkowska-Bim, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1709. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
-
Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. ResearchGate. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
The representative ¹H NMR spectra analyses for compound 4a. ResearchGate. [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]
- A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
NIASPAN® (niacin extended-release tablets) Label. FDA. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1261961-41-4 [sigmaaldrich.com]
- 4. This compound | 1261961-41-4 [sigmaaldrich.com]
- 5. This compound | 1261961-41-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. lehigh.edu [lehigh.edu]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Synthesis of 4-(Furan-2-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Furan-2-yl)nicotinic acid is a biaryl carboxylic acid that holds significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine-3-carboxylic acid (nicotinic acid) core with a furan ring at the 4-position, presents a unique scaffold for the development of novel therapeutic agents. The nicotinic acid moiety is a well-known pharmacophore, and its derivatives have found applications in treating a range of conditions. The addition of the furan ring introduces further structural diversity and potential for new biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly relies on the formation of a carbon-carbon bond between the pyridine and furan rings. Palladium-catalyzed cross-coupling reactions are the most effective and widely used methods for this transformation. This guide will focus on three principal pathways: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and practical considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Key Reagents | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) | Organozinc compounds |
| Toxicity | Boronic acids are generally of low toxicity. | Organotin reagents are highly toxic. | Organozinc reagents can be pyrophoric and require careful handling. |
| Reaction Conditions | Often requires elevated temperatures. | Can often be performed under milder conditions. | Typically proceeds under mild conditions, from room temperature to reflux. |
| Functional Group Tolerance | Good to excellent. | Very broad, tolerant of a wide range of functional groups. | Excellent, tolerates many sensitive functional groups. |
| Byproducts | Boron-based byproducts are generally water-soluble and easily removed. | Tin-based byproducts can be difficult to remove completely. | Zinc salts are generally water-soluble. |
I. The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura coupling is arguably the most common and environmentally benign of the palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds.[1] The reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of this compound, this would typically involve the reaction of a 4-halonicotinic acid derivative with a furan-2-boronic acid, or vice versa.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used, often in conjunction with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-chloronicotinic acid and furan-2-boronic acid.
Materials:
-
4-Chloronicotinic acid
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-chloronicotinic acid (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
II. The Stille Coupling Pathway
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of this compound.[2] This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or triflate. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.[2]
Mechanistic Rationale
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
A significant drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[3]
Experimental Protocol: Stille Coupling
This protocol outlines the synthesis of this compound from 4-bromonicotinic acid and 2-(tributylstannyl)furan.
Materials:
-
4-Bromonicotinic acid
-
2-(Tributylstannyl)furan
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed toluene
-
Aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromonicotinic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add 2-(tributylstannyl)furan (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
III. The Negishi Coupling Pathway
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate.[4] This method is known for its high yields and excellent functional group tolerance. The organozinc reagents are generally more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions.
Mechanistic Rationale
The catalytic cycle of the Negishi coupling follows the same fundamental steps as the Suzuki and Stille couplings.
Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.
A primary consideration for the Negishi coupling is the preparation and handling of the organozinc reagents, which are often prepared in situ and can be sensitive to air and moisture.
Experimental Protocol: Negishi Coupling
This protocol describes a general procedure for the synthesis of this compound via a Negishi coupling.
Materials:
-
2-Bromofuran
-
n-Butyllithium (n-BuLi)
-
Anhydrous zinc chloride (ZnCl₂)
-
4-Chloronicotinic acid methyl ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
Procedure:
Part A: Preparation of the Organozinc Reagent
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-butyllithium (1.0 eq). Stir for 30 minutes.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Transfer the solution of 2-furyllithium to the zinc chloride solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-furylzinc chloride reagent.
Part B: Negishi Coupling and Saponification
-
In a separate flask under an inert atmosphere, dissolve 4-chloronicotinic acid methyl ester (0.9 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
-
Add the freshly prepared 2-furylzinc chloride solution to this mixture.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude ester in a mixture of THF and water, and add an excess of sodium hydroxide.
-
Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and furan rings, as well as the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₇NO₃).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.
Safety and Scalability Considerations
When considering the scale-up of these synthetic routes, several factors must be taken into account.
-
Suzuki-Miyaura Coupling: This is often the preferred method for large-scale synthesis due to the lower toxicity of the boronic acid reagents and the relative ease of removing byproducts.[1]
-
Stille Coupling: The high toxicity of organotin compounds and the challenges associated with removing tin residues to pharmaceutically acceptable levels make this route less favorable for industrial applications.[5]
-
Negishi Coupling: The use of pyrophoric organolithium reagents and moisture-sensitive organozinc compounds requires specialized equipment and handling procedures, which can add complexity and cost to a large-scale process.
Conclusion
The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the most practical and environmentally friendly approach for many applications, particularly in a pharmaceutical setting, due to the low toxicity of the reagents and the ease of purification. The Stille and Negishi couplings offer viable alternatives, with the Stille reaction being notable for its broad functional group tolerance and the Negishi reaction for its high reactivity and yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired purity of the final product.
References
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
- Ricci, A. (Ed.). (2014). Transition Metal-Catalyzed Couplings in Process Chemistry: A Practical Guide from the Bench to the Plant. John Wiley & Sons.
- Organic Syntheses Procedure. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- BenchChem. (2025). A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis.
- NROChemistry. (n.d.). Stille Coupling.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- SAFC. (n.d.).
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Williams, D. R., & Albrecht, B. J. (2011).
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.
- Fernández, S., et al. (2007). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 48(35), 6141-6144.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Ma, S., & Lu, X. (1995). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. Tetrahedron, 51(48), 13071-13084.
- de Oliveira, M. T., et al. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807–5810.
- BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. 542.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Sathiyalingam, S., & Roesner, S. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16757–16770.
- BenchChem. (2025).
- YouTube. (2021). Heterocyclic Compounds: Synthesis of pyridine.
- BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran.
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 4-(Furan-2-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(furan-2-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating foundational chemical principles with practical insights, this document serves as a critical resource for professionals engaged in the synthesis, characterization, and application of novel molecular entities.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 1261961-41-4, is a bifunctional molecule incorporating both a pyridine and a furan ring system.[1][2] The inherent biological significance of both nicotinic acid (a form of vitamin B3) and furan derivatives has positioned this compound as a valuable scaffold for the development of new therapeutic agents.[3][4][5][6] Nicotinic acid and its derivatives are known to exhibit a range of pharmacological activities, including roles in managing dyslipidemia and offering neuroprotection.[3] Similarly, the furan moiety is a key pharmacophore in numerous antibacterial, anti-inflammatory, and anticancer compounds.[5][6] The strategic combination of these two heterocyclic systems in this compound presents a unique electronic and steric profile, making it a compelling starting point for the design of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a furan ring attached to the 4-position of a nicotinic acid core. This arrangement dictates the molecule's overall conformation, reactivity, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| CAS Number | 1261961-41-4 | [1][2] |
| Synonyms | 4-(2-furyl)nicotinic acid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Refrigerated | [1] |
While a definitive crystal structure for this compound is not publicly available, analysis of related structures, such as nicotinic acid itself, reveals a planar pyridine ring with the carboxylic acid group often involved in hydrogen bonding.[7] The dihedral angle between the furan and pyridine rings in this compound would be a key determinant of its three-dimensional shape and ability to interact with biological targets.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its unambiguous identification and for quality control during synthesis and subsequent applications. The following sections outline the expected spectroscopic data based on the analysis of its constituent functional groups and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and furan rings. The protons on the pyridine ring will exhibit characteristic coupling patterns (ortho, meta, and para couplings). The furan ring protons will also show their own distinct splitting patterns. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet at a downfield position.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include those for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the furan ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. A strong absorption around 1700 cm⁻¹ will correspond to the C=O stretching of the carbonyl group. The spectrum will also feature bands related to C=C and C-N stretching vibrations within the aromatic rings, as well as C-O stretching of the furan ring.
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight (189.17 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of CO₂, CO, and fragments corresponding to the furan and pyridine rings.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound from 4-chloronicotinic acid and 2-furanylboronic acid.
Materials:
-
4-Chloronicotinic acid
-
2-Furanylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloronicotinic acid (1 equivalent), 2-furanylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is crucial for dissolving both the organic starting materials and the inorganic base, allowing the reaction to proceed efficiently.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Potential Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The presence of both a hydrogen bond donor (the carboxylic acid OH) and acceptor (the pyridine nitrogen and carboxylic acid carbonyl), as well as the aromatic furan and pyridine rings, provides multiple points for interaction with biological macromolecules.
Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including the treatment of inflammatory conditions.[8] Furthermore, furan-containing compounds are known to possess diverse biological activities, including antimicrobial and anticancer properties.[4] The synthesis of novel derivatives of this compound, through modification of the carboxylic acid group (e.g., to form amides or esters) or substitution on the furan or pyridine rings, offers a promising avenue for the discovery of new drug candidates with potentially enhanced efficacy and selectivity.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its molecular structure, characterized by the fusion of furan and nicotinic acid moieties, provides a versatile platform for the design and synthesis of new biologically active molecules. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 335-348. [Link]
-
Asif, M. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6539. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
Monika, et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1216964. [Link]
-
Patel, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Deccan Herald. [Link]
-
Yilmaz, M., et al. (2008). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 17(2-7), 302-311. [Link]
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]
-
Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas. Retrieved January 19, 2026, from [Link]
-
Yang, C., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(17), 6393. [Link]
Sources
- 1. This compound | 1261961-41-4 [sigmaaldrich.com]
- 2. This compound | 1261961-41-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijabbr.com [ijabbr.com]
- 7. nanomegas.com [nanomegas.com]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-4-(Furan-2-yl)nicotinic-Acid-Properties-Synthesis-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Furan-2-yl)nicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and applications. We delve into the mechanistic details of its synthesis, primarily via Suzuki-Miyaura cross-coupling, offering a validated experimental protocol. Furthermore, this document explores the role of the this compound scaffold as a pharmacophore in drug discovery, highlighting its function as a versatile bioisostere for phenyl groups.
Introduction: The Significance of Heterocyclic Scaffolds
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, molecules that couple different heterocyclic rings, such as this compound, are of particular importance. This compound uniquely combines the structural features of a pyridinecarboxylic acid (a nicotinic acid derivative) and a furan ring. Nicotinic acid, or vitamin B3, is a fundamental biomolecule, and its derivatives are established pharmacophores with applications ranging from lipid-lowering agents to potential neuroprotectants.[2][3] The furan ring is also a common scaffold in pharmacologically active compounds, often acting as a bioisostere for a phenyl ring, which can modify steric and electronic properties to enhance metabolic stability and drug-receptor interactions.[4] The strategic combination of these two rings in this compound creates a versatile scaffold for library synthesis and the development of novel bioactive molecules.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity and properties is critical for its application in a research setting.
IUPAC Name and Chemical Identity
The formal IUPAC name for this compound is This compound . It is also commonly referred to by its synonym, 4-(2-furyl)nicotinic acid.[5]
Structural and Molecular Data
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym(s) | 4-(2-furyl)nicotinic acid | [5] |
| CAS Number | 1261961-41-4 | [5] |
| Molecular Formula | C₁₀H₇NO₃ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| Purity | ≥98% (Typical) | [5] |
| InChI Key | STSMEPBGTPOPOK-UHFFFAOYSA-N | [5] |
Synthesis of this compound: A Mechanistic Approach
The formation of the carbon-carbon bond between the nicotinic acid and furan rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for this purpose, valued for its high efficiency and broad functional group tolerance.[6][7]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium or nickel catalyst and a base.[6][8] For the synthesis of this compound, the most common route involves the reaction between a halogenated nicotinic acid derivative and furan-2-boronic acid.
Causality in Experimental Design:
-
Catalyst: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are frequently used due to their versatility and effectiveness.[6] Nickel catalysts can also be employed, sometimes offering advantages for coupling heterocyclic substrates.[8][9]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step of the catalytic cycle.[6]
-
Solvent: A solvent system capable of dissolving the reactants and facilitating the reaction at elevated temperatures is required. Common choices include mixtures of an organic solvent like 1,4-dioxane or DMF with water.[6][7]
Catalytic Cycle Workflow
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established, three-step process. Understanding this workflow is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Solution-Phase Synthesis)
This protocol describes a representative solution-phase synthesis adapted from established methodologies for Suzuki-Miyaura couplings involving nicotinic acid derivatives.[6][7]
Materials:
-
4-Chloronicotinic acid
-
Furan-2-boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloronicotinic acid, furan-2-boronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add a degassed 3:1 mixture of 1,4-dioxane and water via cannula.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash the aqueous mixture with diethyl ether (2x) to remove non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with 1 M HCl. The product should precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the solid under high vacuum to yield the final product, this compound.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable building block for creating libraries of compounds for biological screening. Its derivatives have been investigated for a range of therapeutic applications.
-
Pharmacophore and Bioisostere: The furan ring serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity.[4]
-
Antimicrobial and Anticancer Agents: Nicotinic acid derivatives are known to possess antimicrobial and cytotoxic properties.[10] The incorporation of the furan moiety can enhance these activities. For example, various benzofuran derivatives, which share the furan core, have shown significant promise as anticancer, antibacterial, and antifungal agents.[1]
-
Fungicidal Activity: By converting the carboxylic acid to an amide, derivatives of nicotinic acid have been synthesized and shown to possess potent fungicidal activity against pathogens like cucumber downy mildew.[11]
Conclusion and Future Outlook
This compound is a strategically important heterocyclic compound whose synthesis is reliably achieved through modern cross-coupling chemistry. Its value lies in the combination of the biologically relevant nicotinic acid and furan scaffolds. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, versatile building blocks like this compound will remain central to the efforts of medicinal chemists and drug discovery professionals. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets.
References
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. Available from: [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Ma, D., & Lu, X. (2002). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]
-
Wang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]
-
Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Semantic Scholar. Available from: [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available from: [Link]
- Shive, W., & Glenn, R. A. (1946). Synthesis of nicotinic compounds. U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office.
-
Comins, D. L., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. Available from: [Link]
-
Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Available from: [Link]
-
Zhang, Y., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available from: [Link]
-
Ibrar, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11471352, Imazapic, (+)-. Retrieved from [Link]
-
Cannilla, C., et al. (2021). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available from: [Link]
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications (2015) | Nujarin Sinthupoom | 62 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | 1261961-41-4 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Furan-2-yl)nicotinic Acid
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(Furan-2-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this heterocyclic compound. Given the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust predicted spectroscopic profile based on the well-documented characteristics of its constituent moieties: the furan ring and the nicotinic acid scaffold.
Introduction to this compound
This compound is a bifunctional molecule that incorporates both a pyridinecarboxylic acid and a furan ring system. Such hybrid structures are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and novel physicochemical properties. The precise characterization of this molecule is paramount for its application and further development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its molecular structure and purity.
This guide will delve into the predicted spectroscopic data for this compound, offering a detailed rationale for the expected spectral features. By understanding the influence of each structural component on the overall spectra, researchers can confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine and furan rings, in addition to the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring, the oxygen atom in the furan ring, and the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~9.0 | Singlet (or narrow doublet) | - |
| H-6' | ~8.7 | Doublet | ~5.0 |
| H-5' | ~7.5 | Doublet | ~5.0 |
| H-5 | ~7.7 | Doublet | ~1.8 |
| H-3 | ~6.6 | Doublet | ~3.4 |
| H-4 | ~6.5 | Doublet of doublets | ~3.4, ~1.8 |
| -COOH | >10 | Broad Singlet | - |
Causality Behind Predictions: The protons on the pyridine ring (H-2', H-6', H-5') are expected to appear at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen atom.[1][2] The furan protons (H-5, H-3, H-4) will resonate at a higher field compared to the pyridine protons.[3][4] The carboxylic acid proton is typically observed as a broad singlet at a very low field, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' | ~148 |
| C-2' | ~152 |
| C-6' | ~150 |
| C-3' | ~123 |
| C-5' | ~121 |
| C-2 | ~155 |
| C-5 | ~144 |
| C-3 | ~112 |
| C-4 | ~110 |
| -COOH | ~168 |
Causality Behind Predictions: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom.[5][6] The furan carbons will have characteristic shifts, with the carbon adjacent to the oxygen (C-2 and C-5) appearing at a lower field.[7] The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the multiplicities and coupling constants to establish connectivity. Assign the signals in both spectra to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carboxylic acid) | 1700-1730 | Strong |
| C=C and C=N stretch (aromatic rings) | 1450-1600 | Medium to Strong |
| C-O stretch (furan and carboxylic acid) | 1000-1300 | Strong |
Causality Behind Predictions: The most characteristic feature in the IR spectrum will be the broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[8] The strong carbonyl (C=O) absorption is also a key diagnostic peak. The absorptions in the 1450-1600 cm⁻¹ region will correspond to the stretching vibrations of the double bonds within the furan and pyridine rings.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 190.05 |
| [M]⁺ | 189.04 |
| [M-OH]⁺ | 172.04 |
| [M-COOH]⁺ | 144.05 |
Causality Behind Predictions: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed. The molecular ion peak [M]⁺ would be prominent in electron ionization (EI) mass spectrometry.[9] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) or the entire carboxyl group as COOH or CO₂.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI).
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Visualization of Molecular Structure and Spectroscopic Workflow
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
General Spectroscopic Analysis Workflow
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of "4-(Furan-2-YL)nicotinic acid"
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(Furan-2-YL)nicotinic acid
Executive Summary
This compound is a novel small molecule whose therapeutic potential has yet to be extensively characterized. Its chemical architecture, comprising a nicotinic acid (niacin) backbone substituted with a furan ring, provides distinct "structural alerts" that point toward plausible and compelling biological targets. This guide deconstructs the compound's structure to hypothesize its primary mechanisms of action, offering a roadmap for its systematic investigation. We posit two high-probability targets: the G-protein coupled receptor GPR109A (HCA2) , based on the nicotinic acid core, and the metabolic enzyme Indoleamine 2,3-dioxygenase (IDO1) , a target for which the furan moiety is a known pharmacophore. For each hypothesis, this document provides a detailed mechanistic overview, a proposed signaling or metabolic pathway, and a complete, self-validating experimental workflow designed for target validation in a research setting.
Section 1: Introduction to this compound
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine-3-carboxylic acid core (nicotinic acid) with a furan-2-yl group at the 4-position.
-
IUPAC Name: 4-(Furan-2-yl)pyridine-3-carboxylic acid
-
Molecular Formula: C₁₀H₇NO₃[1]
-
Molecular Weight: 189.17 g/mol [1]
-
Key Structural Features:
-
Nicotinic Acid Core: A well-established pharmacophore known to interact with the GPR109A receptor, exerting significant effects on lipid metabolism and inflammation.[2][3]
-
Furan Ring: A five-membered aromatic heterocycle frequently incorporated into medicinal compounds to serve as a bioisostere for phenyl rings or to engage in specific interactions with enzyme active sites.[4][5][6] Furan derivatives are associated with a broad range of biological activities, including anticancer and anti-inflammatory effects.[7]
-
Rationale for Target Exploration: A Pharmacophore-Driven Hypothesis
In the absence of direct biological data for this compound, a rational, structure-based approach is essential for identifying its potential therapeutic targets. By dissecting the molecule into its constituent pharmacophores, we can leverage the extensive existing knowledge of these fragments to build robust, testable hypotheses. This guide focuses on the two most prominent structural motifs: the nicotinic acid scaffold, which strongly implies activity at the niacin receptor GPR109A, and the furan ring, a privileged structure in the design of enzyme inhibitors, particularly for IDO1.
Section 2: Primary Target Hypothesis 1: GPR109A Agonism for Dyslipidemia and Inflammation
The presence of the nicotinic acid core is the strongest indicator of potential activity at the G protein-coupled receptor GPR109A. Niacin is the canonical agonist for this receptor, and its activation mediates niacin's well-documented therapeutic effects, including the reduction of triglycerides and LDL cholesterol, and a potent increase in HDL cholesterol.[3][8]
Mechanistic Overview of the GPR109A Receptor
GPR109A is a Gi/Go-coupled receptor highly expressed in adipocytes and various immune cells such as macrophages and neutrophils.[9] Its activation initiates distinct downstream signaling cascades depending on the cell type:
-
In Adipocytes: Activation of GPR109A inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. The net effect is a marked reduction in the release of free fatty acids (FFAs) from adipose tissue into circulation, which reduces the substrate available for the liver to produce triglycerides and VLDL.[10]
-
In Immune Cells (e.g., Macrophages): GPR109A activation has been shown to exert anti-inflammatory effects. This is believed to be mediated through both Gi-dependent pathways and alternative signaling through β-arrestins, influencing inflammatory pathways and potentially reducing atherosclerosis independent of lipid-lowering effects.[9]
Proposed Signaling Pathway
The canonical GPR109A signaling pathway in an adipocyte is illustrated below. We hypothesize that this compound will function as an agonist, triggering this cascade.
Caption: The IDO1 pathway in immune suppression and the hypothesized point of intervention.
Experimental Validation Workflow
Validation of IDO1 inhibition requires both an enzymatic and a cell-based functional assay.
-
Objective: To directly measure the inhibition of IDO1 enzymatic activity by this compound and determine its IC₅₀.
-
Methodology:
-
Enzyme Source: Use either recombinant human IDO1 enzyme or a cell-based model where IDO1 is induced (e.g., HeLa cells or SK-OV-3 cells stimulated with IFN-γ).
-
Assay Setup: In a 96-well plate, combine the assay buffer (containing L-tryptophan, methylene blue, ascorbic acid, and catalase) with increasing concentrations of this compound.
-
Controls: Include wells with no inhibitor (maximum enzyme activity) and a known IDO1 inhibitor like Epacadostat (positive control).
-
Reaction Initiation: Add the IDO1 enzyme source to all wells to start the reaction.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Reaction Termination & Detection: Stop the reaction by adding trichloroacetic acid. Incubate for a further 30 minutes to convert N-formylkynurenine to kynurenine. Centrifuge the plate to pellet protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measurement: Read the absorbance at 490 nm. The yellow color is proportional to the amount of kynurenine produced.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
-
Objective: To demonstrate that the compound can rescue T-cell proliferation from IDO1-mediated suppression.
-
Methodology:
-
Co-culture Setup: Establish a co-culture of human peripheral blood mononuclear cells (PBMCs) with IDO1-expressing cells (e.g., IFN-γ-stimulated HeLa cells).
-
Treatment: Add increasing concentrations of this compound to the co-culture wells.
-
Controls: Include co-cultures with no inhibitor, a positive control inhibitor (Epacadostat), and a control of PBMCs cultured alone.
-
Incubation: Incubate the co-culture for 4-5 days to allow for T-cell proliferation.
-
Proliferation Measurement: Add a proliferation marker such as [³H]-thymidine or use a dye-based method (e.g., CFSE) for the final 18-24 hours of incubation.
-
Detection: Measure proliferation via scintillation counting for [³H]-thymidine incorporation or flow cytometry for CFSE dye dilution.
-
Analysis: Quantify the rescue of T-cell proliferation in the presence of the inhibitor compared to the suppressed (no inhibitor) control.
-
A compelling case for IDO1 as a target is made when enzymatic inhibition translates directly to a functional cellular outcome.
| Parameter | Hypothetical Result for Active Compound | Interpretation |
| Enzymatic IC₅₀ | < 1 µM | The compound is a potent direct inhibitor of the IDO1 enzyme. |
| T-Cell Proliferation Rescue (EC₅₀) | < 5 µM | The compound effectively reverses IDO1-mediated immune suppression in a cellular context. |
| Correlation | Positive correlation between enzymatic and cellular potency | Confirms that the observed immune-restorative effect is due to on-target IDO1 inhibition. |
Section 4: Summary and Future Directions
The dual-pharmacophore structure of this compound provides a strong rationale for investigating its potential as both a GPR109A agonist and an IDO1 inhibitor . The nicotinic acid core points directly to applications in dyslipidemia and cardiovascular disease, while the furan moiety suggests a possible role in immuno-oncology.
The experimental workflows detailed in this guide provide a clear, step-by-step path to validate these primary hypotheses. Successful validation of either target would warrant further preclinical development, including:
-
Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of dyslipidemia (e.g., hyperlipidemic hamsters or mice) or cancer (e.g., syngeneic mouse tumor models).
-
Pharmacokinetic and Toxicological Profiling: Establishing the compound's safety profile and understanding its behavior in a whole organism.
By systematically pursuing these well-defined, structure-based hypotheses, the therapeutic potential of this compound can be efficiently and rigorously evaluated.
Section 5: References
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]
-
Hornyák, L., & Zala, M. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]
-
Elhadi Dafaallah Osman, M., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Yin, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1189312. [Link]
-
Hornyák, L., & Zala, M. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. [Link]
-
Ricciuti, F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(19), 8613-8624. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]
-
van den Eynde, B. J., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology, 11, 618212. [Link]
-
Dimitrova, D., et al. (2025). Clinically approved drugs containing furan ring. ResearchGate. [Link]
-
Drugs.com. (n.d.). Nicotinic acid derivatives. Drugs.com. [Link]
-
Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(1), 57-64. [Link]
-
Wikipedia. (n.d.). GSK256073. Wikipedia. [Link]
-
Murthy, S. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. International Journal of Multidisciplinary Research and Analysis. [Link]
-
Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]
-
IJzerman, A. P., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 26(4), 393-415. [Link]
-
Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. [Link]
-
Gille, A., et al. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 153(S1), S68-S75. [Link]
-
Creative Biolabs. (2024). Pharmacological activity of furan derivatives. Creative Biolabs. [Link]
-
Sinthupoom, N., et al. (2021). Nicotinic acid and its derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6649. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]
-
Appiani, R., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701. [Link]
-
Hazen, S. L., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(2), 424-434. [Link]
-
Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem Compound Database. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
-
Patel, K., & Gupta, N. (2024). Vitamin B3. StatPearls. [Link]
-
Magellan Rx Management. (2014). Therapeutic Class Overview: Niacin Derivatives. Magellan Rx Management. [Link]
-
Medscape. (n.d.). vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
Sources
- 1. This compound | 1261961-41-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Furan-2-YL)nicotinic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Furan-2-YL)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct historical information on this specific molecule, this document synthesizes information from the broader contexts of furan and nicotinic acid chemistry to present a thorough technical resource. We will explore its synthesis, physicochemical properties, and potential pharmacological activities, drawing upon established principles and experimental data from related compounds.
Introduction: The Convergence of Two Key Heterocycles
This compound incorporates two crucial heterocyclic scaffolds: furan and pyridine. Understanding the individual significance of these parent molecules is key to appreciating the potential of their hybrid structure.
Nicotinic Acid (Niacin): A Long-established Therapeutic Agent
Nicotinic acid, also known as niacin or vitamin B3, is a well-established molecule with a dual role as an essential human nutrient and a therapeutic agent.[1][2] For over half a century, it has been utilized in pharmacology, primarily for the management of dyslipidemia. Nicotinic acid effectively lowers levels of atherogenic lipoproteins, such as VLDL and LDL, while simultaneously raising the levels of protective HDL.[3] Its mechanism of action is multifaceted, involving the activation of G protein-coupled receptors like HCA2 and HCA3, which leads to the inhibition of lipolysis in adipose tissue.[1][4] While its clinical use has been limited by side effects like flushing, research into nicotinic acid derivatives continues to be an active area for developing new therapeutics with improved profiles.[5][6]
Furan Derivatives: A Versatile Pharmacophore
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a prevalent scaffold in a wide array of biologically active compounds.[7] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[7][8] The versatility of the furan nucleus makes it a valuable component in drug design and development.[8]
The combination of the furan and nicotinic acid moieties in this compound presents an intriguing molecule with the potential for novel biological activities, leveraging the established pharmacological profiles of its constituent parts.
Synthesis and Characterization
A logical approach would involve the coupling of a protected 4-chloronicotinic acid derivative with 2-furanylboronic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-chloronicotinate
-
2-Furanylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step 1: Suzuki-Miyaura Coupling
-
To a dried round-bottom flask, add methyl 4-chloronicotinate (1.0 eq), 2-furanylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 4-(furan-2-yl)nicotinate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis
-
Dissolve the purified methyl 4-(furan-2-yl)nicotinate in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The resulting precipitate is the desired this compound.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Characterization:
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the functional groups present.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| pKa | The carboxylic acid group will be acidic, while the pyridine nitrogen will be weakly basic. |
Potential Pharmacological Applications
The pharmacological profile of this compound is currently unexplored. However, based on the known activities of its constituent moieties, several potential applications can be hypothesized.
Caption: Potential pharmacological applications of this compound.
Cardiovascular Disease:
Given the well-established lipid-modifying effects of nicotinic acid, this compound is a candidate for investigation as a novel agent for the treatment of dyslipidemia.[3] The furan substitution may modulate the activity at the HCA2 receptor or alter the pharmacokinetic profile of the molecule, potentially leading to improved efficacy or a better side-effect profile. Recent research has also highlighted that certain terminal metabolites of niacin may contribute to cardiovascular disease risk through vascular inflammation, suggesting that derivatives with altered metabolic pathways could be advantageous.[9]
Anti-inflammatory and Analgesic Activity:
Both furan and nicotinic acid derivatives have been reported to possess anti-inflammatory properties.[6][7] Therefore, this compound could be explored for its potential in treating inflammatory conditions.
Antimicrobial and Anticancer Activity:
The furan nucleus is a component of many compounds with demonstrated antimicrobial and anticancer activities.[7][10] The combination of the furan ring with the nicotinic acid scaffold could result in novel compounds with activity against various pathogens or cancer cell lines.
Future Directions
The field of medicinal chemistry is continually in search of novel molecular scaffolds with therapeutic potential. This compound represents an under-explored molecule that warrants further investigation. Future research should focus on:
-
Optimization of Synthesis: Developing a highly efficient and scalable synthesis for this compound and its derivatives.
-
In-depth Biological Evaluation: Screening the compound and its analogs for a wide range of biological activities, including lipid modulation, anti-inflammatory, antimicrobial, and anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds to understand how structural modifications impact biological activity.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which this compound exerts its biological effects.
Conclusion
While the specific history of this compound remains to be fully elucidated, its chemical structure, combining the pharmacologically significant furan and nicotinic acid moieties, makes it a compound of considerable interest for drug discovery and development. This guide has provided a comprehensive overview of its likely synthesis, properties, and potential applications, offering a solid foundation for researchers and scientists to begin exploring the therapeutic potential of this intriguing molecule.
References
- Scheme 10. Synthesis of 2, 6-dibromo-4-(6-bromo-1,4-dihydro-benzo[b]naphtha[2,3-d]furan-11-yl)-phenol 44.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
- This compound | 1261961-41-4 - Sigma-Aldrich. (URL: )
- Nicotinic acid - Wikipedia. (URL: )
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. (URL: [Link])
- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed. (URL: )
- Nicotinic acid, its mechanism of action and pharmacological effects - ResearchG
- Nicotinic acid derivatives: Application and uses, review - ResearchG
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (URL: [Link])
-
Nicotinic acid: an old drug with a promising future - PMC - NIH. (URL: [Link])
- Pharmacological activity of furan deriv
-
A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed - NIH. (URL: [Link])
- Study on synthesis of 4-Aminonicotinic acid - ResearchG
-
Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (URL: [Link])
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
-
Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed. (URL: [Link])
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of "4-(Furan-2-YL)nicotinic acid" via Suzuki coupling
An Application Note and Protocol from the Desk of a Senior Application Scientist
Title: A Robust and Scalable Protocol for the Synthesis of 4-(Furan-2-yl)nicotinic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of bi-heterocyclic molecules is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating both pyridine and furan rings, such as this compound, are of significant interest due to their prevalence in pharmacologically active compounds.[1][2][3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. We address the specific challenges associated with the use of unstable heteroaryl boronic acids and present a methodology optimized for high yield, purity, and scalability. This guide explains the causal reasoning behind the selection of reagents and conditions, ensuring that researchers can not only replicate the procedure but also adapt it for analogous transformations.
Introduction and Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a distinction recognized with the 2010 Nobel Prize in Chemistry.[6] Its utility is rooted in mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8][9]
The target molecule, this compound, combines the electron-deficient pyridine ring with the electron-rich furan ring, creating a scaffold with unique electronic and steric properties that are highly desirable in drug design.[1][3] However, the coupling of 5-membered heteroaryl boronic acids, particularly furan-2-boronic acid, is notoriously challenging.
The Core Challenge: Protodeboronation
Furan-2-boronic acid is highly susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (often water in the reaction medium), replacing the boronic acid moiety with a hydrogen atom.[10][11] This process is often accelerated at the elevated temperatures typically required for Suzuki couplings, leading to low yields of the desired product.
The Strategic Solution: A Modern Catalyst System
To overcome this challenge, our protocol deviates from traditional Pd(PPh₃)₄ systems. We employ a modern palladium pre-catalyst system that rapidly generates the active, monoligated Pd(0) species at lower temperatures.[12][13][14] This rapid catalytic turnover allows the desired cross-coupling to occur significantly faster than the competing protodeboronation, ensuring high reaction efficiency even with unstable coupling partners.[10][12][13]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimization. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][15]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halonicotinic acid, forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid (the furan ring) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][16]
-
Reductive Elimination : The two coupled organic fragments (furan and pyridine) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent | Role | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 4-Chloronicotinic acid | Aryl Halide | C₆H₄ClNO₂ | 157.56 | 157.6 | 1.0 | 1.0 |
| Furan-2-boronic acid | Coupling Partner | C₄H₅BO₃ | 111.90 | 168.0 | 1.5 | 1.5 |
| XPhos Pd G2 | Pre-catalyst | C₄₅H₅₈NO₃PPdS | 868.45 | 17.4 | 0.02 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | Base | K₃PO₄ | 212.27 | 637.0 | 3.0 | 3.0 |
| 1,4-Dioxane | Solvent | C₄H₈O₂ | - | 8.0 mL | - | - |
| Water (deionized) | Co-solvent | H₂O | - | 2.0 mL | - | - |
Rationale for Reagent Selection:
-
4-Chloronicotinic acid : Chosen as a cost-effective and readily available starting material.[17][18] While bromides are more reactive, modern catalysts efficiently activate the C-Cl bond.
-
Furan-2-boronic acid : Used in a slight excess (1.5 eq.) to compensate for any potential decomposition via protodeboronation.
-
XPhos Pd G2 : A highly active Buchwald pre-catalyst that ensures rapid catalyst activation and high turnover rates at moderate temperatures, crucial for coupling unstable boronic acids.[12][13][14]
-
Potassium Phosphate (K₃PO₄) : A moderately strong base that is effective in promoting transmetalation without causing hydrolysis of other functional groups.[10]
-
Dioxane/Water : A common solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[19]
3.2. Step-by-Step Procedure
Caption: A generalized workflow for the synthesis protocol.
-
Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloronicotinic acid (157.6 mg, 1.0 mmol), furan-2-boronic acid (168.0 mg, 1.5 mmol), potassium phosphate (637.0 mg, 3.0 mmol), and XPhos Pd G2 (17.4 mg, 0.02 mmol).
-
Inerting : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment, which is critical to prevent catalyst deactivation.[10]
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL). The mixture will appear as a suspension. (Note: To degas solvents, bubble Argon through them for 15-20 minutes prior to use).
-
Reaction : Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For TLC, use a mobile phase of 10% Methanol in Dichloromethane. The product should have a lower Rf than the starting 4-chloronicotinic acid.
-
Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Acidification : Add 10 mL of deionized water to the reaction mixture. Slowly acidify the aqueous solution to pH ~4-5 by adding 1M HCl dropwise. The product, this compound, will precipitate out of the solution as a solid.
-
Isolation : Stir the suspension at room temperature for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 5 mL) and then a small amount of cold diethyl ether (5 mL) to aid in drying.
-
Purification : For most applications, the precipitated solid is of sufficient purity (>95%). If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.[20]
Characterization and Expected Results
The final product, this compound, should be obtained as an off-white to pale yellow solid.
-
Expected Yield : 85-95%
-
Molecular Formula : C₁₀H₇NO₃
-
Molecular Weight : 189.17 g/mol
-
¹H NMR (400 MHz, DMSO-d₆) : The expected spectrum would show characteristic signals for the pyridine and furan rings. Approximate chemical shifts (δ, ppm): 13.5 (s, 1H, COOH), 9.0 (s, 1H, pyridine-H2), 8.7 (d, 1H, pyridine-H6), 8.0 (d, 1H, furan-H5), 7.8 (d, 1H, pyridine-H5), 7.2 (d, 1H, furan-H3), 6.7 (dd, 1H, furan-H4).
-
¹³C NMR (101 MHz, DMSO-d₆) : Approximate chemical shifts (δ, ppm): 166.0 (C=O), 152.0, 150.5, 148.0, 145.0, 144.0, 123.0, 121.0, 115.0, 113.0. (Note: Specific shifts can vary based on solvent and concentration).[21][22]
-
High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C₁₀H₈NO₃ [M+H]⁺: 190.0499; Found: 190.0501.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality boronic acid. | 1. Use a fresh bottle of pre-catalyst. 2. Ensure thorough degassing of all solvents. 3. Use a high-purity boronic acid or consider a more stable derivative (e.g., pinacol ester). |
| Significant Protodeboronation | 1. Reaction temperature too high. 2. Reaction time too long. | 1. Lower the reaction temperature to 60-70 °C. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product is Difficult to Purify | 1. Formation of palladium black. 2. Homocoupling of boronic acid. | 1. Filter the crude reaction mixture through a small plug of Celite® before acidification to remove palladium residues. 2. Ensure a strictly inert atmosphere to minimize homocoupling. |
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura synthesis of this compound. By leveraging a modern, highly active palladium pre-catalyst, this method effectively overcomes the common challenge of protodeboronation associated with furan-2-boronic acid. The detailed procedural steps, mechanistic insights, and troubleshooting guide are intended to empower researchers to confidently synthesize this valuable heterocyclic scaffold for applications in drug discovery and beyond.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, Royal Society of Chemistry. (2023). Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
-
Synthesis of 4-chloronicotinic acid chloride. PrepChem.com. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, Royal Society of Chemistry. Available at: [Link]
-
Kühn, O., & Kadyrov, R. (2012). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 77(13), 5792-5796. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-5. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. Available at: [Link]
-
Kumar, D., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available at: [Link]
-
4-Chloronicotinic acid. PubChem. Available at: [Link]
-
The representative ¹H NMR spectra analyses for compound 4a. ResearchGate. Available at: [Link]
-
Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. ResearchGate. Available at: [Link]
- Purification of nicotinic acid. Google Patents. (1962).
-
Ripp, A., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(2), M1129. Available at: [Link]
-
Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1367. Available at: [Link]
-
Vargas, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 215-221. Available at: [Link]
-
Welsch, M. E., et al. (2010). Furans, thiophenes and related heterocycles in drug discovery. Bioorganic & Medicinal Chemistry, 18(4), 1429-1440. Available at: [Link]
-
Pharmacological activity of furan derivatives. (2024). Available at: [Link]
-
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Available at: [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Available at: [Link]
-
El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6296. Available at: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
-
Labeling schemes for furan, phenol and benzofuran moieties. ResearchGate. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Page loading... [wap.guidechem.com]
- 18. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Purification of 4-(Furan-2-YL)nicotinic Acid: A Guide to Achieving High Purity for Research and Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Furan-2-YL)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a critical building block for novel molecular entities. The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity and safety of downstream products. This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for acid-base extraction, recrystallization, and column chromatography. The methodologies are explained with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot the purification process effectively.
Introduction and Impurity Profile
This compound possesses a unique molecular architecture, combining the acidic and hydrogen-bonding capabilities of a carboxylic acid with the basicity of a pyridine ring and the aromatic properties of a furan moiety. This bifunctional nature dictates both its utility and the specific challenges associated with its purification.
The most common synthetic routes to this compound, such as Suzuki or Stille coupling, can introduce a variety of impurities. Understanding this potential impurity profile is the first step in designing an effective purification strategy.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Type | Potential Species | Origin | Rationale for Removal |
|---|---|---|---|
| Unreacted Starting Materials | Halogenated nicotinic acid (e.g., 4-bromonicotinic acid), Furan-2-boronic acid | Incomplete reaction | Can interfere with subsequent reactions and introduce unwanted functionality. |
| Homocoupled Byproducts | Bipyridines, Bifurans | Side reactions of the coupling partners | Structurally similar to the product, can be difficult to remove. |
| Catalyst Residues | Palladium or other transition metal complexes | Palladium-catalyzed cross-coupling reactions | Heavy metal contamination is unacceptable for pharmaceutical applications. |
| Solvents & Reagents | High-boiling point solvents (e.g., DMF, DMSO), base (e.g., K₂CO₃) | Reaction and workup conditions | Can interfere with crystallization and analytical characterization. |
Strategic Purification Workflow
A multi-step purification strategy is typically required to achieve high purity (>98%). The strategy leverages the distinct physicochemical properties of the target compound against its likely impurities. The general workflow involves an initial extractive workup to remove bulk impurities, followed by crystallization to achieve high purity, and an optional chromatographic step for removing trace or isomeric impurities.
Caption: Overall purification workflow for this compound.
Protocol 1: Acid-Base Extraction
Principle: This technique exploits the amphoteric nature of this compound. The carboxylic acid group is readily deprotonated by a mild base, while the pyridine nitrogen can be protonated by a strong acid. For purification, we will focus on the acidic handle. Treatment of the crude organic mixture with an aqueous base (e.g., sodium bicarbonate) will convert the carboxylic acid into its water-soluble carboxylate salt, pulling it into the aqueous phase.[1][2] Neutral impurities, such as homocoupled byproducts, will remain in the organic layer.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: A mild base like NaHCO₃ is chosen to selectively deprotonate the carboxylic acid without reacting with potentially less acidic functional groups. A stronger base like NaOH could lead to unwanted side reactions or emulsions.
-
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 4-5. The this compound will precipitate as a solid.
-
Causality: The addition of acid protonates the carboxylate salt, rendering the molecule neutral and significantly decreasing its water solubility, which causes it to precipitate.[1]
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
Principle: Recrystallization is a powerful technique for removing small amounts of impurities that have similar properties to the desired compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.
Solvent Selection: The choice of solvent is critical. Based on solubility studies of nicotinic acid, polar protic and aprotic solvents are good candidates.[3][4][5] Water, ethanol, and dimethyl sulfoxide (DMSO) are known to be effective solvents for nicotinic acid.[3][4] A solvent mixture can also be employed to achieve the desired solubility profile.
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale | Potential Issues |
|---|---|---|---|
| Ethanol | 78 | Good "hot-cold" solubility profile for many organic acids. Relatively volatile and easy to remove. | May require a large volume; some impurities might co-crystallize. |
| Water | 100 | Inexpensive, non-toxic, and effective for polar compounds like nicotinic acid.[3][6] | High boiling point can make drying difficult. Solubility might be too high even when cold, reducing yield. |
| Ethanol/Water | Variable | A co-solvent system allows for fine-tuning of solubility. | The optimal ratio must be determined empirically. |
| Acetonitrile | 82 | Nicotinic acid has relatively low solubility in acetonitrile, which can be useful.[4][5] | May not be a strong enough solvent for heavily contaminated crude product. |
Step-by-Step Protocol (Using Ethanol/Water):
-
Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Charcoal Treatment (Optional): If the solution is highly colored, it may indicate the presence of chromophores.[6] Add a small amount of activated carbon (Darco G-60 is often cited for nicotinic acid purification) to the hot solution and boil for a few minutes.[6]
-
Expert Insight: Activated carbon has a high surface area that adsorbs large, flat, aromatic colored impurities.
-
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Protocol 3: Column Chromatography
Principle: For achieving the highest purity or for separating stubborn impurities (e.g., isomers or analogs), silica gel column chromatography is the method of choice. The separation is based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase. More polar compounds will adhere more strongly to the silica and elute later.
System Selection:
-
Stationary Phase: Silica gel is appropriate.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. A small amount of acetic or formic acid is often added to the eluent.
-
Expert Insight: The addition of a small amount of acid to the mobile phase is crucial. It keeps the carboxylic acid group of the product protonated, preventing it from interacting ionically with the slightly acidic silica gel. This results in sharper peaks and less "tailing" on the column.[7]
-
Step-by-Step Protocol:
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 70:30 Hexane:EtOAc).
-
Sample Loading: Dissolve the compound in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 70:30 to 50:50 Hexane:EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified product.
Purity Verification
The purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the purity percentage and confirm the molecular weight.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Summary of Techniques
Table 3: Comparison of Purification Methods
| Technique | Primary Application | Pros | Cons | Expected Purity |
|---|---|---|---|---|
| Acid-Base Extraction | Initial bulk purification | Fast, scalable, effectively removes neutral/basic impurities. | Does not remove acidic impurities; can lead to emulsions. | 85-95% |
| Recrystallization | Enhancement of purity | Excellent for removing small amounts of impurities; can yield high-quality crystals. | Yield loss is inevitable; requires careful solvent selection. | 95-99% |
| Column Chromatography | Final "polishing" step | Highest resolution; can separate very similar compounds. | Time-consuming, uses large solvent volumes, less scalable. | >99% |
References
- O'Donnell, J. J. (1962). Purification of nicotinic acid. U.S. Patent No. US3037987A.
-
Musial, W., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 955. National Center for Biotechnology Information. [Link]
- Zhang, W. (2013). Preparation method of nicotinic acid. Chinese Patent No. CN102249994B.
-
Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. PubMed. [Link]
- Gruter, G. J. M., et al. (2019). Chromatography method for the purification of furfural derivatives. European Patent No. EP3498699A1.
-
National Center for Biotechnology Information. (n.d.). 3-Carboxy-1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-Hydroxymethyl-Tetrahydro-Furan-2-Yl)-Pyridinium. PubChem. Retrieved January 19, 2026, from [Link]
-
Chen, B. H., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 25(22), 5437. National Center for Biotechnology Information. [Link]
-
Piedade, M. E. M. d., et al. (2013). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. University of Lisbon. [Link]
- Chemshe, D. M., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. US8575350B2.
-
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Pharmaffiliates. [Link]
-
Krutosikova, A., et al. (1973). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers, 27(1), 112-113. [Link]
-
Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(44), 7843-7853. Royal Society of Chemistry. [Link]
- Finkelstein, J. A., et al. (2022). Methods of making nicotinic acid derivatives. WIPO Patent No. WO2022087373A1.
-
Al-Tel, T. H., et al. (2014). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
-
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1515. [Link]
-
Gonçalves, C. M. S., & Piedade, M. E. M. d. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. [Link]
-
Garlapati, C., et al. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry, 51(2), 55-62. [Link]
-
Mahato, A., & Vyas, S. (n.d.). ANALYSIS OF FURANIC COMPOUNDS IN TRANSFORMER OIL BY AGILENT 1290 INFINITY BINARY UHPLC. Agilent Technologies. [Link]
-
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 105-109. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 4. researchgate.net [researchgate.net]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-(Furan-2-YL)nicotinic acid
Introduction
4-(Furan-2-YL)nicotinic acid is a heterocyclic carboxylic acid of interest in pharmaceutical and chemical research. Its structure, featuring a nicotinic acid core substituted with a furan ring, suggests potential biological activity and makes it a key target for precise and accurate quantification in various matrices. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are founded on established analytical principles for analogous compounds, such as nicotinic acid (niacin), and are presented to serve as a robust starting point for method development and validation.
The accurate quantification of this molecule is paramount for pharmacokinetic studies, metabolism research, quality control of synthesized batches, and for understanding its fundamental chemical properties. This guide will explore several powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing both theoretical grounding and practical, step-by-step protocols.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available, its structural similarity to nicotinic acid allows for the estimation of its key physicochemical properties, which are crucial for analytical method development.
| Property | Estimated Value/Characteristic | Rationale for Analytical Method Selection |
| Molecular Formula | C₁₀H₇NO₃[1][2] | The molecular weight of 189.17 g/mol is well within the range for both HPLC and GC-MS analysis.[1][2] |
| Structure | Nicotinic acid core with a furan-2-yl substituent at the 4-position. | The presence of the chromophoric pyridine and furan rings suggests strong UV absorbance, making UV detection in HPLC a viable option. The carboxylic acid group provides a site for ionization, suitable for mass spectrometry. |
| Polarity | Expected to be a polar molecule due to the carboxylic acid and nitrogen in the pyridine ring. | Polarity dictates the choice of chromatographic conditions. Reversed-phase HPLC will be the primary mode of separation. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO, and in aqueous bases.[3] | This information is critical for sample and standard preparation. |
| Volatility | Expected to have low volatility due to its carboxylic acid group and relatively high molecular weight. | Direct GC-MS analysis may require derivatization to increase volatility. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible, robust, and cost-effective technique for the quantification of aromatic compounds like this compound. The method relies on the separation of the analyte from a mixture based on its affinity for the stationary and mobile phases, followed by detection based on its ultraviolet absorbance.
Scientific Rationale
The pyridine and furan rings in this compound are expected to exhibit strong UV absorbance. Based on data for nicotinic acid, which has a λmax around 262 nm, a similar absorption profile is anticipated for the target analyte.[4] A reversed-phase C18 column is the logical choice for retaining and separating this polar analyte from other matrix components. An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water (18 MΩ·cm)
-
Formic acid or acetic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Mobile Phase and Diluent:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the diluent.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
For bulk drug substance, dissolve a known amount in the diluent to fall within the calibration range.
-
For biological matrices (e.g., plasma), a protein precipitation step is necessary. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the diluent.[5][6]
6. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution: 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (to be optimized by scanning the UV spectrum of the analyte)[7] |
| Run Time | 15 minutes |
7. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific detection of mass spectrometry.
Scientific Rationale
LC-MS/MS offers superior specificity by monitoring a specific mass-to-charge (m/z) transition for the analyte. Electrospray ionization (ESI) in positive ion mode is expected to be efficient for protonating the nitrogen on the pyridine ring of this compound, forming the precursor ion [M+H]⁺. Subsequent fragmentation in the collision cell will produce characteristic product ions. The selection of a unique precursor-to-product ion transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) ensures minimal interference from the matrix.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
1. Materials and Reagents:
-
As per HPLC method, with the addition of an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound.
-
LC-MS grade solvents and additives.
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Preparation of Solutions:
-
Prepare standard and sample solutions as described for the HPLC method, including the addition of the internal standard at a fixed concentration to all samples and standards.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 minutes |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C[5] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A plausible transition for the [M+H]⁺ ion (m/z 190.1) would be fragmentation of the furan ring or loss of CO₂. For nicotinic acid (m/z 124), a common transition is 124 -> 80.[6] |
5. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.
Scientific Rationale
The carboxylic acid group of this compound makes it non-volatile. Derivatization, for example, by esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA), will convert the polar carboxylic acid into a less polar, more volatile derivative that is amenable to GC analysis. GC-MS offers excellent chromatographic resolution and mass spectral information for confident identification and quantification.
Detailed Protocol
1. Derivatization (Esterification Example):
-
To a dried aliquot of the sample or standard, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat at 60 °C for 30 minutes.
-
Cool and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute in a small volume of solvent for GC-MS injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[8] |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte. |
Method Validation
All developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quantification of this compound can be effectively achieved using a range of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and accessible method for routine analysis of relatively clean samples. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the ideal choice. GC-MS, following a derivatization step, provides an alternative high-resolution technique. The protocols provided in this application note serve as a comprehensive starting point for the development and validation of analytical methods for this important compound.
References
-
Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2015). ResearchGate. [Link]
-
Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal (1978), 43(4), 467–470. [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]
-
Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). [Link]
-
Willits, C. O., Swain, M. L., Connelly, J. A., & Brice, B. A. (1950). Spectrophotometric Determination of Nicotine. Analytical Chemistry, 22(3), 430–433. [Link]
-
A method for the determination of nicotinic acid, nicotinamide, and possibly other pyridine-like substances in human urine. (n.d.). ResearchGate. [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
-
Ronald, R. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research, 6(8), 116-121. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
Al-Tannak, N. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(16), 4935. [Link]
-
(PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (2019). ResearchGate. [Link]
-
Schoenauer, S., & Schieberle, P. (2007). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of agricultural and food chemistry, 55(13), 5255–5260. [Link]
-
CAS Common Chemistry. (n.d.). Nicotinic acid. [Link]
-
Xu, L., et al. (2023). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Food Chemistry, 404, 134595. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Carboxy-1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-Hydroxymethyl-Tetrahydro-Furan-2-Yl)-Pyridinium. PubChem. [Link]
-
Li, D., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2014, 469315. [Link]
Sources
- 1. This compound | 1261961-41-4 [sigmaaldrich.com]
- 2. This compound | 1261961-41-4 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
Application Notes & Protocols: A Framework for the In Vitro Biological Screening of 4-(Furan-2-YL)nicotinic acid
Abstract
This document provides a comprehensive, structured guide for the in vitro biological characterization of 4-(Furan-2-YL)nicotinic acid, a novel structural analog of nicotinic acid (niacin). The central hypothesis is that this compound, like its parent molecule, will primarily target the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCAR2), a key regulator of metabolic and inflammatory pathways.[1][2] We present a multi-tiered screening cascade, beginning with primary assays to confirm target engagement and functional activity, followed by secondary assays to explore signaling bias and anti-inflammatory potential. Each protocol is detailed with scientific rationale, step-by-step instructions, and data analysis guidelines to ensure robust, reproducible, and insightful results for drug development professionals.
Introduction: Scientific Rationale and Core Hypothesis
Nicotinic acid is a long-established therapeutic agent used to treat dyslipidemia. Its primary mechanism of action involves the activation of GPR109A, a Gi/o-coupled receptor predominantly expressed on adipocytes and various immune cells, including macrophages and neutrophils.[3][4][5] Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] In adipocytes, this signaling cascade suppresses hormone-sensitive lipase activity, thereby reducing the release of free fatty acids into circulation.[2][6]
Beyond its metabolic role, GPR109A activation is increasingly recognized for its potent anti-inflammatory effects.[1][5][7][8] This activity is crucial for maintaining immune homeostasis and has been shown to suppress inflammatory responses in models of colitis, neuroinflammation, and vascular inflammation.[5][8][9]
The compound this compound presents an intriguing modification to the core nicotinic acid scaffold. The introduction of a furan ring may alter the compound's physiochemical properties, potentially affecting its potency, selectivity, and signaling profile at GPR109A. The primary objective of this screening protocol is to systematically evaluate this molecule's activity, beginning with its direct interaction with GPR109A and progressing to its functional consequences in relevant cellular contexts.
Proposed In Vitro Screening Cascade
A logical, tiered approach is essential for the efficient evaluation of a new chemical entity. The proposed cascade prioritizes confirmation of on-target activity before committing resources to more complex, downstream functional assays.
Figure 1: A multi-tiered workflow for the in vitro characterization of this compound.
Tier 1: Primary Screening Protocols
Protocol: GPR109A Competitive Radioligand Binding Assay
-
Objective: To determine if this compound directly binds to the GPR109A receptor and to quantify its binding affinity (Ki).
-
Rationale: This assay provides the most direct evidence of target engagement. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to the receptor expressed in cell membranes. This is a foundational assay for confirming a compound's interaction with its intended target.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 or CHO cells stably overexpressing human GPR109A. Quantify total protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well filter plate, combine cell membranes (5-10 µg protein/well), a fixed concentration of [³H]-nicotinic acid (near its Kd value), and serial dilutions of this compound (typically from 1 nM to 100 µM).
-
Controls:
-
Total Binding: Membranes + [³H]-nicotinic acid (no competitor).
-
Non-Specific Binding (NSB): Membranes + [³H]-nicotinic acid + a saturating concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through the filter membrane using a vacuum manifold and wash 3-5 times with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation fluid, and quantify bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Gi-Mediated cAMP Inhibition Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound as a GPR109A agonist.
-
Rationale: As GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[3][4] This assay measures the compound's ability to decrease intracellular cAMP levels, which have been artificially elevated by the adenylyl cyclase activator, forskolin. This confirms that binding to the receptor translates into the canonical G-protein signaling event.
Figure 2: The canonical Gi-mediated signaling pathway for the GPR109A receptor.
-
Methodology:
-
Cell Culture: Plate GPR109A-expressing HEK293 or CHO cells in a 384-well solid white plate and culture overnight.
-
Pre-treatment: Aspirate media and add assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (100-500 µM) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Compound Addition: Add serial dilutions of this compound and a positive control (nicotinic acid).
-
Stimulation: Immediately add a fixed concentration of forskolin (1-10 µM) to all wells (except basal control) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF (LANCE®) or AlphaLISA®. These kits provide high sensitivity and are amenable to high-throughput screening.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the forskolin-only wells to 100% activity and the basal (no forskolin) wells to 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP versus the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response model to calculate the EC₅₀ (potency) and Emax (efficacy relative to nicotinic acid).
-
Table 1: Representative Data Summary for Tier 1 Assays
| Compound | Binding Ki (nM) | cAMP EC₅₀ (nM) | cAMP Emax (%) |
| Nicotinic Acid (Control) | Value | Value | 100 |
| This compound | Value | Value | Value |
Tier 2: Secondary Screening Protocols
Protocol: β-Arrestin Recruitment Assay
-
Objective: To assess whether this compound promotes the recruitment of β-arrestin to GPR109A, a key event in receptor desensitization and an alternative signaling pathway.
-
Rationale: Some GPCR ligands can preferentially activate either G-protein or β-arrestin pathways, a phenomenon known as "biased agonism".[3][5] Comparing the potency for cAMP inhibition (G-protein) versus β-arrestin recruitment can reveal if this compound is a balanced or biased agonist. This has important implications, as the desired therapeutic effects (anti-lipolytic, anti-inflammatory) are generally G-protein mediated, while the common flushing side-effect of niacin has been linked to β-arrestin signaling.
-
Methodology:
-
Assay System: Utilize a commercially available assay system (e.g., PathHunter® from Eurofins DiscoverX or Tango™ from Thermo Fisher) that employs enzyme fragment complementation. In these systems, GPR109A is tagged with one enzyme fragment and β-arrestin with the other.
-
Procedure: Plate the engineered cells, add serial dilutions of the test compound, and incubate for 60-120 minutes.
-
Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal.
-
-
Data Analysis: Plot the signal versus the log concentration of the compound to determine the EC₅₀ for β-arrestin recruitment. Compare this value to the EC₅₀ from the cAMP assay to calculate a "bias factor".
Protocol: Anti-Inflammatory Assay in Immune Cells
-
Objective: To evaluate the ability of this compound to suppress a pro-inflammatory response in a physiologically relevant cell type.
-
Rationale: A key therapeutic benefit of GPR109A activation is its anti-inflammatory action.[7][10][11] This assay tests the compound's ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), from immune cells stimulated with Lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Methodology:
-
Cell Source: Use either a human monocyte cell line (e.g., THP-1, differentiated into macrophages with PMA) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Plating: Seed cells in a 96-well culture plate.
-
Pre-treatment: Treat cells with serial dilutions of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 10-100 ng/mL) to all wells except the vehicle control to induce an inflammatory response.
-
Incubation: Incubate for 6-24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the concentration of TNF-α or IL-6 using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition of LPS-induced cytokine release for each compound concentration and determine the IC₅₀ value.
References
-
Title: Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells Source: Annals of Clinical & Laboratory Science URL: [Link]
-
Title: GPR109A (Niacin Receptor) - Pathway Map Source: Signaling Pathway URL: [Link]
-
Title: Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 Source: Molecular Pharmacology URL: [Link]
-
Title: GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy Source: Investigative Ophthalmology & Visual Science URL: [Link]
-
Title: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival Source: Cancer Research URL: [Link]
-
Title: Niacin fine-tunes energy homeostasis through canonical GPR109A signaling Source: bioRxiv URL: [Link]
-
Title: GPR109A and Vascular Inflammation Source: Current Atherosclerosis Reports URL: [Link]
-
Title: Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis Source: Immunity URL: [Link]
-
Title: The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla Source: The Journal of Neuroscience URL: [Link]
-
Title: Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment Source: bioRxiv URL: [Link]
-
Title: GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy Source: Cell Death & Disease URL: [Link]
-
Title: Nicotinic acid, its mechanism of action and pharmacological effects Source: ResearchGate URL: [Link]
-
Title: Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors Source: The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]
-
Title: Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain Source: Neural Regeneration Research URL: [Link]
Sources
- 1. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pathwaymap.com [pathwaymap.com]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 4-(Furan-2-YL)nicotinic Acid as a Novel Anti-Inflammatory Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(Furan-2-YL)nicotinic acid as a potential anti-inflammatory therapeutic. This document outlines the scientific rationale, proposed mechanism of action, and detailed protocols for in vitro and in vivo characterization.
Introduction: The Rationale for a Novel Nicotinic Acid Analogue
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] While current anti-inflammatory drugs, including corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), are effective, their long-term use is associated with significant side effects.[1] This necessitates the search for safer and more targeted anti-inflammatory agents.
Nicotinic acid (NA), a well-known lipid-lowering agent, has demonstrated significant anti-inflammatory properties independent of its effects on lipoproteins.[2][3][4] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[2][3] Activation of GPR109A by NA leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, and a subsequent reduction in the production of inflammatory mediators like TNF-α, IL-6, and MCP-1.[2][3][4]
The novel compound, this compound, incorporates the core nicotinic acid structure with a furan moiety. This structural modification presents an opportunity to potentially enhance the anti-inflammatory efficacy, alter the pharmacokinetic profile, or reduce the side effects associated with nicotinic acid, such as flushing. This guide provides the foundational protocols to rigorously test this hypothesis.
Proposed Mechanism of Action
Based on the known pharmacology of nicotinic acid, the proposed anti-inflammatory mechanism of this compound is centered on the activation of the GPR109A receptor and subsequent modulation of intracellular inflammatory signaling cascades.
GPR109A-Mediated Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[3] We hypothesize that this compound will bind to and activate GPR109A, initiating a signaling cascade that inhibits the phosphorylation of IKKβ and IκBα.[2][3] This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[2][3]
Caption: Proposed GPR109A-mediated inhibition of the NF-κB pathway.
In Vitro Evaluation Protocols
A tiered approach to in vitro screening is recommended, starting with cell-free assays and progressing to cell-based models of inflammation.
COX-2 Inhibition Assay (Cell-Free)
This initial screen determines if the compound has direct inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Protocol:
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe.
-
Procedure:
-
Prepare a dilution series of this compound and a positive control (e.g., celecoxib).
-
In a 96-well plate, incubate the COX-2 enzyme with the test compound or control for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
After a 10-minute incubation, add the detection probe and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
Cell Viability Assay
Prior to assessing anti-inflammatory activity in cell-based assays, it is crucial to determine the non-toxic concentration range of the compound.
Protocol:
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's protocol.
-
-
Data Analysis: Determine the concentration at which the compound reduces cell viability by 50% (CC50). Subsequent experiments should use non-toxic concentrations.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This is a cornerstone assay to evaluate the compound's ability to suppress inflammatory responses in an immune cell context.
Workflow Diagram:
Caption: Workflow for LPS-induced inflammation assay in macrophages.
Protocols:
3.3.1. Nitric Oxide (NO) Production Assay (Griess Test)
-
Procedure:
-
Following the workflow above, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent in a 96-well plate.
-
After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.
3.3.2. Pro-inflammatory Cytokine Measurement (ELISA)
-
Procedure:
-
Use the collected cell culture supernatant.
-
Perform ELISAs for key pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available kits.
-
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve and compare the levels between treated and untreated, LPS-stimulated cells.
3.3.3. Gene Expression Analysis (RT-qPCR)
-
Procedure:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for genes of interest (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Actb).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 1: Expected In Vitro Outcomes for an Active Compound
| Assay | Parameter Measured | Expected Result for this compound |
| COX-2 Inhibition | IC50 | To be determined; low value indicates direct inhibition. |
| Cell Viability | CC50 | High value, indicating low cytotoxicity. |
| Griess Test | NO Production | Dose-dependent decrease in LPS-induced NO. |
| ELISA | TNF-α, IL-6 Secretion | Dose-dependent decrease in LPS-induced cytokine levels. |
| RT-qPCR | Tnf, Il6, Nos2 mRNA | Dose-dependent decrease in LPS-induced gene expression. |
In Vivo Evaluation Protocols
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context. A common and well-established model is the carrageenan-induced paw edema model in rodents.[5][6][7]
Carrageenan-Induced Paw Edema in Rats
This acute inflammation model is useful for the initial in vivo screening of anti-inflammatory compounds.[5][6][7]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Fast the animals overnight before the experiment.
-
Group the animals (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses.
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Table 2: Sample Data Representation for Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Compound X | 25 | 0.68 ± 0.04 | 20.0% |
| Compound X | 50 | 0.51 ± 0.05 | 40.0% |
| Compound X | 100 | 0.38 ± 0.04 | 55.3% |
Concluding Remarks
The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By leveraging the established knowledge of nicotinic acid's mechanism of action, researchers can efficiently investigate the therapeutic potential of this novel analogue. Positive results from these studies would warrant further investigation into more chronic models of inflammation and detailed pharmacokinetic and toxicological profiling.
References
- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
- Peiris, D., et al. (2025).
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central, 10, 1007.
- Ledochowski, M., et al. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed, 13(1), 37-41.
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
- [Journal Name]. (n.d.).
-
SlideShare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]
- Digby, J.E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-76.
- [Journal Name]. (n.d.).
- Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Digby, J.E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central, 32(3), 669-76.
- [Journal Name]. (n.d.). Synthesis, characterization and chelating properties of furan ring containing organic ligands.
-
Cleveland Clinic Research. (2024). Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway. Retrieved from [Link]
- [Journal Name]. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
- [Journal Name]. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- DTIC. (n.d.).
- Jetir.Org. (n.d.).
-
ResearchGate. (n.d.). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Retrieved from [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
Application Notes and Protocols: 4-(Furan-2-YL)nicotinic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can lead to the development of novel molecular entities with unique biological activities. 4-(Furan-2-YL)nicotinic acid is a prime example of such a design strategy, integrating two key heterocyclic systems: the furan ring and the nicotinic acid moiety. The furan ring, a five-membered aromatic heterocycle containing oxygen, is a structural component in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Nicotinic acid (niacin or vitamin B3) and its derivatives are known to play crucial roles as multifunctional pharmacophores, most notably in the management of dyslipidemia, but also exhibiting antioxidant and neuroprotective properties.[3]
The conjugation of these two scaffolds in this compound presents a molecule with significant potential for diverse medicinal chemistry applications. Its structural rigidity and the electronic properties endowed by both the furan and pyridine rings make it an attractive candidate for targeting a range of biological macromolecules. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential therapeutic applications of this compound, with a focus on its prospective role as an anti-inflammatory agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [4] |
| Molecular Weight | 189.17 g/mol | [4] |
| CAS Number | 1261961-41-4 | [4] |
| Appearance | White to off-white solid | Inferred from typical properties of similar organic acids. |
| Purity | ≥98% (commercially available) | [4] |
| Storage | Recommended refrigerated storage | [4] |
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following protocol outlines a representative procedure.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronicotinic acid (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and acidify to pH 3-4 with 2M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Medicinal Chemistry Applications: Anti-Inflammatory Activity
Derivatives of both furan and nicotinic acid have demonstrated significant anti-inflammatory properties.[1][5][6] This suggests that this compound is a promising candidate for investigation as an anti-inflammatory agent. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The following protocol describes an in vitro assay to evaluate the inhibitory activity of this compound against COX-1 and COX-2.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the IC₅₀ values of this compound for both COX-1 and COX-2 enzymes.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of test concentrations.
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing 500 µM epinephrine and 1 µM hematin.
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the Tris-HCl buffer.
-
Add the test compound dilutions or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Add DMSO as a vehicle control.
-
Add the COX-1 or COX-2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate at 37°C for 2 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 1M HCl.
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Potential for Nicotinic Acetylcholine Receptor (nAChR) Modulation
Given the nicotinic acid core, this compound and its derivatives could also be investigated as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of CNS disorders.[7] A radioligand binding assay can be employed to determine the affinity of the compound for specific nAChR subtypes, such as the α4β2 receptor.
Protocol: α4β2 nAChR Radioligand Binding Assay
This protocol outlines a method to assess the binding affinity of this compound to the human α4β2 nAChR.
Step-by-Step Methodology
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Binding Assay (in a 96-well filter plate):
-
To each well, add the assay buffer, the radioligand (e.g., [³H]cytisine or [³H]epibatidine), and the test compound at various concentrations.
-
For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound represents a versatile scaffold for medicinal chemistry exploration. The protocols detailed in these application notes provide a solid foundation for the synthesis and biological evaluation of this compound and its derivatives. The potential anti-inflammatory properties and the possibility of interaction with nicotinic acetylcholine receptors highlight promising avenues for further research. Future studies could focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR), in vivo efficacy studies in animal models of inflammation or neurological disorders, and investigation of other potential biological targets.
References
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
-
Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(22), 1029-1043. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Patel, N. B., & Shaikh, F. M. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]
-
Pichika, R., et al. (2012). Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and biological evaluation of 3-(2-(S)-3,4-dehydropyrrolinyl methoxy)-5-(3'-¹⁸F-fluoropropyl)pyridine (¹⁸F-Nifrolene) using PET. Nuclear Medicine and Biology, 39(8), 1165-1174. [Link]
-
Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 323. [Link]
-
Turek, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4305. [Link]
-
Winkler, S., & Lorenz, W. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 46, 591-615. [Link]
-
Mukherjee, J., et al. (2012). Nicotinic α4β2 Receptor Imaging Agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. Nuclear Medicine and Biology, 39(8), 1165-1174. [Link]
-
Christian, B. T., et al. (2010). Specific α4β2 nicotinic acetylcholine receptor binding of [F-18]nifene in the rhesus monkey. Synapse, 64(11), 826-835. [Link]
-
Mukherjee, J., et al. (2011). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Journal of Medicinal Chemistry, 54(11), 3845-3852. [Link]
-
Zhang, Y., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 131-142. [Link]
-
Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]
-
Lin, Y. S., et al. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Journal of Agricultural and Food Chemistry, 60(19), 4859-4864. [Link]
-
Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International, 178, 105772. [Link]
-
Kamel, M. A. A., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(1), 323. [Link]
-
Wu, J., et al. (2014). Study on synthesis of 4-Aminonicotinic acid. Applied Mechanics and Materials, 513-517, 3-6. [Link]
-
Deng, Y., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Drug Metabolism and Disposition, 40(4), 726-733. [Link]
-
Balle, T., et al. (2001). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 44(22), 3719-3728. [Link]
-
Othman, A. A., et al. (2009). Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. Journal of Lipid Research, 50(9), 1831-1841. [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1261961-41-4 [sigmaaldrich.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Improving Synthesis Yield of 4-(Furan-2-YL)nicotinic acid
This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the synthesis of 4-(furan-2-yl)nicotinic acid. We will delve into common challenges, provide evidence-based solutions, and offer detailed protocols to enhance reaction yield and purity. Our primary focus will be on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for forming the critical aryl-heteroaryl C-C bond in the target molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What is the most reliable and scalable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most recommended method.[1][2] It involves coupling a 4-halonicotinic acid derivative with furan-2-boronic acid using a palladium catalyst. This approach offers several advantages over alternatives like the Stille coupling:
-
Lower Toxicity: It avoids the use of highly toxic organotin reagents required for Stille couplings.[3][4]
-
Reagent Availability: Furan-2-boronic acid and various 4-halonicotinates are commercially available and relatively stable.
-
Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, minimizing the need for extensive protecting group strategies.[1]
Q2: Should I use 4-halonicotinic acid directly or its ester derivative as the starting material?
Using an ester of the nicotinic acid (e.g., methyl or ethyl 4-chloronicotinate) is strongly recommended. The carboxylic acid proton is acidic and can interfere with the reaction by reacting with the basic conditions required for the coupling, potentially leading to lower yields and side reactions. Protecting the acid as an ester circumvents this issue. The final product is then easily obtained through a subsequent high-yield saponification (hydrolysis) step.
Q3: What are the critical components for a successful Suzuki-Miyaura coupling reaction?
A successful reaction hinges on the careful selection of four key components:
-
Palladium Catalyst: A Pd(0) source is the active catalyst. Common choices include Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂.
-
Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[2]
-
Solvent System: Often a mixture of an organic solvent (like dioxane, THF, or DMF) and water is used to dissolve both the organic substrates and the inorganic base.
Q4: Can you illustrate the general mechanism of the Suzuki-Miyaura reaction?
Certainly. The reaction proceeds through a well-understood catalytic cycle involving the palladium catalyst. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Troubleshooting Guide for Low Yield
Q: My Suzuki coupling reaction for 4-(furan-2-yl)nicotinate is giving a low yield (<50%). What are the most common causes and how can I improve it?
A low yield is a common issue that can almost always be traced back to one of four areas: catalyst integrity, reagent quality, reaction conditions, or workup procedure. Below is a systematic guide to diagnosing and solving the problem.
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity or Decomposition:
-
Symptom: The reaction mixture turns black rapidly, indicating palladium metal has crashed out ("palladium black"). No product is formed.
-
Cause: The Pd(0) catalyst is sensitive to oxygen. Insufficient inert atmosphere or impure/wet solvents can cause oxidation and deactivation.
-
Solution:
-
Inert Atmosphere: Ensure your reaction flask is thoroughly flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Quality: Use anhydrous solvents. Degassing the solvent via a "freeze-pump-thaw" cycle or by bubbling argon through it for 20-30 minutes before use is highly effective.
-
Catalyst Quality: Use a fresh bottle of palladium catalyst and ligand. Older reagents can be less active.
-
-
-
Boronic Acid Degradation (Protodeboronation):
-
Symptom: TLC or LC-MS analysis shows consumption of the furan-2-boronic acid but the 4-halonicotinate starting material remains largely unreacted. You may also see furan as a byproduct.
-
Cause: Boronic acids can be unstable under the reaction conditions, especially in the presence of water and heat, leading to the C-B bond being cleaved and replaced with a C-H bond.
-
Solution:
-
Stoichiometry: Use a slight excess of furan-2-boronic acid (e.g., 1.2 to 1.5 equivalents) to compensate for any degradation.
-
Check Quality: Ensure the boronic acid is a clean, free-flowing powder. Clumpy or discolored material may have already started to decompose.
-
Reaction Temperature: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction and stop it once the halide has been consumed.
-
-
-
Suboptimal Reaction Conditions:
-
Symptom: The reaction stalls, with both starting materials remaining after several hours.
-
Cause: The combination of base, solvent, and temperature is not effective enough to drive the reaction to completion.
-
Solution:
-
Base Selection: If using a weaker base like Na₂CO₃, consider switching to a stronger, more effective base like K₃PO₄ or K₂CO₃.[5]
-
Solvent System: An EtOH/H₂O (1:1) mixture is a good starting point.[2] If solubility is an issue, consider systems like 1,4-Dioxane/H₂O (4:1) or DMF/H₂O.
-
Temperature: Most Suzuki couplings require heat. Ensure the reaction is being heated appropriately, typically between 80-100 °C.
-
-
-
Product Loss During Workup and Purification:
-
Symptom: The reaction appears clean by crude analysis (e.g., crude NMR or LC-MS), but the isolated yield is poor.
-
Cause: The final product, this compound, is an amphoteric molecule that can have significant water solubility, especially in its salt form, making extraction difficult.
-
Solution:
-
Acidification: After hydrolysis of the ester, carefully adjust the pH of the aqueous solution to the isoelectric point of the acid (typically pH 3-4) to precipitate the product as a solid, which can then be collected by filtration.
-
Extraction: If the product doesn't precipitate cleanly, extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
Purification: Crude nicotinic acid derivatives can sometimes have color impurities. A recrystallization step, potentially with the addition of activated charcoal, can yield a pure, colorless product.[6]
-
-
Section 3: Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of Ethyl 4-(furan-2-yl)nicotinate
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-chloronicotinate (1.0 equiv), furan-2-boronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Evacuate the flask and backfill with Argon or Nitrogen gas. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).
-
Under a positive flow of inert gas, add a degassed mixture of ethanol and water (3:1 v/v) to give a substrate concentration of ~0.2 M.
-
Heat the reaction mixture to 85 °C and stir vigorously for 6-12 hours.
-
Monitoring: Track the disappearance of the ethyl 4-chloronicotinate starting material using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Saponification (Hydrolysis)
Synthesis of this compound
-
Dissolve the purified ethyl 4-(furan-2-yl)nicotinate (1.0 equiv) in a mixture of THF and water (2:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS confirms the complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to acidify the solution to pH ~4. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to afford the final product, this compound.
Section 4: Key Parameter Summary
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Insight |
| Catalyst Loading | 3 mol % Pd(PPh₃)₄ | 1 - 5 mol % | Lower loading reduces cost and residual metal. Higher loading may be needed for less reactive substrates. |
| Boronic Acid | 1.3 equivalents | 1.1 - 1.5 equivalents | An excess is used to drive the reaction to completion and compensate for potential protodeboronation. |
| Base | K₂CO₃ (2.5 equiv) | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | K₃PO₄ is often more effective for challenging couplings.[5] The base is critical for forming the active boronate species. |
| Solvent | EtOH / H₂O (3:1) | Dioxane/H₂O, DMF/H₂O, 2-MeTHF/H₂O | Solvent choice affects solubility and reaction rate. The presence of water is often beneficial. |
| Temperature | 85 °C | 80 - 110 °C | Higher temperatures increase reaction rate but may also accelerate catalyst decomposition and side reactions. |
| Reaction Time | 6 hours | 2 - 24 hours | Must be monitored by TLC or LC-MS. Over-extending the time can lead to byproduct formation. |
References
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]
-
ResearchGate. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 46(4). Available at: [Link]
-
Chemical Engineering. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Available at: [Link]
-
PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
- Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2441. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Wiley Online Library. (n.d.). The Stille Reaction. Organic Reactions. Available at: [Link]
-
PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Available at: [Link]
- Google Patents. (n.d.). Preparation method of nicotinic acid - CN102249994B.
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth., 93, 306-318. Available at: [Link]
-
ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Available at: [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Available at: [Link]
-
Diyala Journal of Pure Science. (n.d.). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5 H)-furanones. Available at: [Link]
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412. Available at: [Link]
Sources
Technical Support Center: Purification of 4-(Furan-2-YL)nicotinic Acid
Welcome to the technical support center for 4-(Furan-2-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges of this heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to streamline your purification workflow.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a pyridinecarboxylic acid moiety and a furan ring. This unique combination presents specific challenges during purification, primarily related to its solubility, potential for thermal and pH-sensitive degradation of the furan ring, and the removal of structurally similar impurities. This guide will provide a framework for developing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main hurdles in obtaining high-purity this compound include:
-
Removing starting materials and reaction byproducts: Depending on the synthetic route, impurities may include unreacted precursors, isomers, or over-oxidized species.
-
Limited solubility: The compound's aromatic and acidic nature can lead to poor solubility in many common organic solvents, complicating recrystallization.
-
Furan ring instability: The furan moiety can be susceptible to degradation under strongly acidic or basic conditions, as well as upon prolonged heating, leading to ring-opening and the formation of colored impurities.[1][2]
-
Co-crystallization: The presence of structurally similar impurities can sometimes lead to the formation of mixed crystals, making purification by recrystallization alone difficult.
Q2: What is the general stability of the furan ring under typical purification conditions?
The furan ring is known to be sensitive to both acidic and basic conditions, which can catalyze degradation pathways.[1][2] It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutral to mildly acidic or basic conditions are generally preferred. The choice of solvent can also play a role in stability, with polar aprotic solvents like DMF potentially offering a stabilizing effect.[1][2]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. Refrigeration is often recommended.[3][4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.
Troubleshooting Guides
Problem 1: Poor Yield or No Crystallization During Recrystallization
Causality: This issue typically arises from the selection of an inappropriate solvent system where the compound is either too soluble at room temperature or not soluble enough even at elevated temperatures.
Troubleshooting Workflow:
Sources
Technical Support Center: Stability and Degradation of 4-(Furan-2-YL)nicotinic Acid
Welcome to the technical support center for 4-(Furan-2-YL)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this bifunctional molecule. By understanding the inherent chemical liabilities of the furan and nicotinic acid moieties, you can design more robust experiments, ensure the integrity of your results, and develop stable formulations.
Introduction: The Chemical Landscape of this compound
This compound incorporates two key heterocyclic structures: a furan ring and a pyridine-3-carboxylic acid (nicotinic acid) core. While this combination offers unique properties for various applications, it also presents specific stability challenges. The furan ring, an electron-rich aromatic heterocycle, is particularly susceptible to oxidative and acid-catalyzed degradation.[1][2][3] The nicotinic acid portion, while generally more stable, can undergo degradation under harsh thermal conditions.[4] This guide will provide a detailed, question-and-answer-based approach to troubleshoot common stability issues.
Part 1: Frequently Asked Questions (FAQs) on Stability
Q1: I am observing a new, unexpected peak in my HPLC analysis after storing my this compound solution at room temperature for a few days. What could be happening?
A1: The most likely cause is the degradation of the furan ring. Furan and its derivatives are known to be sensitive to air, light, and acidic conditions, which can lead to oxidation or hydrolysis even under ambient conditions.[5][6]
-
Oxidative Degradation: The furan ring can react with atmospheric oxygen, a process that may be accelerated by light (photo-oxidation), to form various oxidation products.[7][8] This can lead to the formation of endoperoxides, which can further rearrange to form ring-opened 1,4-dicarbonyl compounds.[9][10]
-
Acid-Catalyzed Hydrolysis: If your solution is unbuffered or has a slightly acidic pH, the furan ring can undergo acid-catalyzed ring-opening. This process typically starts with the protonation of the furan ring, followed by nucleophilic attack by a solvent molecule like water, ultimately yielding 1,4-dicarbonyl structures.[3][11]
Recommendation: Prepare fresh solutions of this compound for your experiments whenever possible. If storage is necessary, keep solutions under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.[12][13] Consider using polar aprotic solvents like DMF, which have been shown to have a stabilizing effect on some furan derivatives.[2][14]
Q2: My compound seems to be degrading during my reaction, which is run under acidic conditions. What is the mechanism, and how can I mitigate this?
A2: Furan rings are notoriously unstable in acidic media.[2][14] The degradation is initiated by the protonation of the furan ring, which makes it highly susceptible to nucleophilic attack, leading to irreversible ring-opening.[3]
The presence of the nicotinic acid moiety, which is an electron-withdrawing group, may offer some slight stabilization to the furan ring compared to unsubstituted furan, but significant degradation can still be expected under strong acidic conditions.[15]
Mitigation Strategies:
-
pH Control: If your reaction chemistry allows, work at the highest possible pH. Buffering the system can prevent excessive drops in pH.
-
Use of Lewis Acids: In some cases, Lewis acids may be a milder alternative to Brønsted acids for catalyzing your reaction without causing extensive furan degradation.
-
Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of degradation.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to the acidic environment.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides a structured approach to identifying and solving stability issues you might encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the potency or activity of your compound over the course of an experiment or between different batches of prepared solutions.
-
Underlying Cause: This is a classic sign of compound degradation. The degradation products are unlikely to have the same biological activity as the parent compound, leading to a drop in the observed effect.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Issue 2: Appearance of Multiple Impurities During Purification
-
Symptom: During purification by silica gel chromatography or reverse-phase HPLC, you notice the formation of new impurities that were not present in the initial crude material.
-
Underlying Cause: The stationary phase itself can contribute to degradation. Silica gel is inherently acidic and can catalyze the degradation of acid-labile compounds like furans.[3] In reverse-phase HPLC, using acidic mobile phase additives (e.g., formic acid, trifluoroacetic acid) can also cause on-column degradation.
-
Troubleshooting Protocol:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) and then re-equilibrate with the mobile phase. This will neutralize the acidic sites.
-
Optimize HPLC Method:
-
If possible, use a mobile phase with a higher pH (e.g., buffered with ammonium bicarbonate or ammonium acetate) if your compound and column chemistry are compatible.
-
Minimize the time the sample spends on the column by using a faster gradient or higher flow rate.
-
Keep the autosampler temperature low (e.g., 4 °C) to prevent degradation of samples waiting for injection.[16][17]
-
-
Part 3: Forced Degradation Studies Protocol
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[18][19][20] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation of this compound
This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation of the parent compound.[21]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 2, 6, 12, and 24 hours. Before analysis, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2, 6, 12, and 24 hours. Before analysis, cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 24 and 48 hours. Also, heat a solution of the compound (in a stable solvent like DMSO or sulfolane) at 80 °C for 24 and 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically reverse-phase HPLC with UV detection (a photodiode array detector is ideal for peak purity analysis).[22][23]
-
The method should be capable of separating the parent peak from all degradation products.[18]
-
LC-MS/MS can be used to identify the mass of the degradation products, providing clues to their structures.[16][17][24]
-
Data Summary Table
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation Pathway | Potential Products |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hrs | 60 °C | Acid-catalyzed ring-opening of furan | 1,4-dicarbonyl compounds |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hrs | 60 °C | Potential hydrolysis of nicotinic acid derivatives | Ring-opened products |
| Oxidation | 3% H₂O₂ | 2-24 hrs | RT | Furan ring oxidation | Ring-opened dicarbonyls, epoxides |
| Thermal | Solid & Solution | 24-48 hrs | 80 °C | Decarboxylation, general decomposition | Various decomposition products |
| Photolysis | UV/Vis Light | Per ICH Q1B | RT | Photo-oxidation, rearrangement | Oxidized and rearranged products |
Logical Flow of a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Part 4: Storage and Handling Recommendations
Proper storage is critical to maintaining the integrity of this compound.
-
Short-Term Storage (Days to Weeks):
-
Long-Term Storage (Months to Years):
-
Solid: Store in a tightly sealed container under an inert atmosphere at -20 °C, protected from light.
-
Solution: Aliquot solutions into single-use vials and store at -80 °C under an inert atmosphere.
-
Caution: Furan itself can form explosive peroxides upon prolonged exposure to air.[5] While the nicotinic acid substituent may modulate this reactivity, it is prudent to handle all furan-containing compounds with care and test for peroxides if distillation or significant heating is planned.[6]
References
- Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (2017). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Synthesis, 49(15), 3427–3446.
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849.
- Li, J., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 5(77), 62534–62537.
- Donhoe, T. J., & House, D. (2016). Oxidative Cleavage of Furans. Organic Reactions.
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Christensen, E., et al. (2011). Oxidation of furans (Review). Energy & Fuels, 25(11), 5462–5470.
- Zhang, X., et al. (2018). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 122(23), 5296–5306.
- Chemos GmbH & Co.KG. (2019).
- Scribd.
- BenchChem. (2025).
- Apollo Scientific. (2023).
- ChemicalBook.
- Galkin, K. I., & Sandulenko, I. V. (2025).
- ResearchGate. (2025). Investigation of thermal behavior of nicotinic acid.
- Sigma-Aldrich. (2025).
- ResearchGate. (2019). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products.
- Nascimento, A.L.C.S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. INIS-IAEA.
- Barr, C., et al. (2020).
- Smith, A. J., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central.
- ResearchGate. (2025).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2021).
- BioProcess International. (2006).
- Pál, K., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123–140.
- DSI. (n.d.).
- Pál, K., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
- Jacobson, E. L., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography.
- bevital. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 1261961-41-4.
- Gages, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- PubChem. (n.d.).
- ResearchGate. (2025).
- BLDpharm. (n.d.). 2097963-03-4|6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid.
- Wikipedia. (n.d.). Nicotinic acid.
- Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- Kumar, A., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12739.
- Peterson, L. A., et al. (2005). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. Chemical Research in Toxicology, 18(1), 115–123.
- Food Safety and Inspection Service. (n.d.). CLG-NFUR 3.01.
- ResearchGate. (2015).
- Jones, A. S., et al. (1968). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic.
- ChemTube3D. (n.d.). Furan Hydrolysis.
- Sigma-Aldrich. (n.d.). This compound | 1261961-41-4 (Chinese).
- Carter, E. G., & Carpenter, K. J. (1982). The metabolism of niacytin in the rat. Studies of the excretion of nicotinic acid metabolites. The British Journal of Nutrition, 48(1), 129–142.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. chemos.de [chemos.de]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bevital.no [bevital.no]
- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 22. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 25. This compound | 1261961-41-4 [sigmaaldrich.com]
- 26. This compound | 1261961-41-4 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Substituted Nicotinic Acids
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-substituted nicotinic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heterocyclic substrates. The guidance provided herein is rooted in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Challenge of 4-Substituted Nicotinic Acids
4-Substituted nicotinic acids and their derivatives are valuable building blocks in medicinal chemistry. However, their use in Suzuki-Miyaura cross-coupling reactions is often fraught with challenges. The electron-deficient nature of the pyridine ring can impede the initial oxidative addition step, while the presence of the carboxylic acid moiety introduces the risk of decarboxylation under the basic and often thermal conditions of the reaction. Furthermore, the nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I address them?
Answer:
Low or no conversion in the Suzuki coupling of 4-substituted nicotinic acids can stem from several factors, primarily related to catalyst deactivation, inefficient oxidative addition, or issues with the starting materials.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C-X bond at the 4-position of the electron-deficient nicotinic acid can be difficult to activate.
-
Leaving Group Choice: The reactivity of the leaving group (X) follows the general trend: I > Br > OTf >> Cl.[4][5] If you are using a chloride, consider switching to a bromide or iodide to facilitate oxidative addition.
-
Ligand Selection: The choice of ligand is critical. For electron-poor aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.[2][6]
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester Integrity: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) upon storage. It is often beneficial to use freshly opened or properly stored boronic acids. Alternatively, using boronic esters (e.g., pinacol esters) can sometimes improve stability and reproducibility.[7][8]
-
Solvent and Base Purity: Ensure the use of high-purity, anhydrous solvents and bases. Water content can affect the reaction in complex ways, sometimes beneficially, but uncontrolled amounts can be detrimental.[9]
-
Experimental Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Decarboxylation of the Nicotinic Acid
Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material or product. How can I prevent this?
Answer:
Decarboxylation is a common side reaction for heteroaromatic carboxylic acids under the basic and often high-temperature conditions used in Suzuki couplings.[10][11] The electron-withdrawing nature of the pyridine ring can facilitate the loss of CO2.
Strategies to Mitigate Decarboxylation:
-
Esterification of the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is generally stable under Suzuki conditions and can be hydrolyzed post-coupling to yield the desired carboxylic acid.
-
Milder Base Selection: Strong bases can promote decarboxylation. Consider using milder bases like K3PO4 or Cs2CO3 instead of stronger bases like NaOH or NaOtBu. In some cases, fluoride sources like KF can be effective while being less basic.[12]
-
Lower Reaction Temperature: High temperatures accelerate decarboxylation. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Alternative Coupling Strategies:
-
Decarbonylative Coupling: An innovative approach is to use the carboxylic acid directly as the coupling partner in a decarbonylative Suzuki-Miyaura reaction. This method involves the loss of carbon monoxide (CO) rather than CO2 and proceeds through a different mechanism, effectively turning the carboxylic acid into the electrophilic partner. This has been successfully applied to a range of nitrogen-containing heterocyclic carboxylic acids.[13][14]
-
Decarboxylative Coupling: This strategy also uses the carboxylic acid as a starting material, but it proceeds via the loss of CO2 to generate an organometallic intermediate that then participates in the coupling.[10][15]
-
| Strategy | Advantages | Disadvantages |
| Esterification | Reliable, well-established, protects against decarboxylation. | Adds two steps to the synthesis (esterification and hydrolysis). |
| Milder Base/Temp | Simpler, one-pot procedure. | May result in lower reaction rates and incomplete conversion. |
| Decarbonylative Coupling | Uses the readily available carboxylic acid directly.[13][14] | May require specific catalysts and higher temperatures.[14] |
| Decarboxylative Coupling | Avoids the need for pre-halogenation of the nicotinic acid.[15] | Can have substrate scope limitations and may require specific oxidants.[15] |
Frequently Asked Questions (FAQs)
Q1: Which leaving group is best for the 4-position of nicotinic acid: Chloro, Bromo, or Triflate?
A1: The choice of leaving group depends on a balance of reactivity, cost, and availability.
-
Reactivity: The general order of reactivity in oxidative addition is I > Br > OTf >> Cl.[4][5] 4-chloronicotinic acids are often the most challenging substrates due to the strength of the C-Cl bond.
-
Cost and Availability: 4-chloronicotinic acid is often the most readily available and cost-effective starting material.
-
Recommendation: For initial explorations and more challenging couplings, 4-bromonicotinic acid is a good starting point. If using 4-chloronicotinic acid, a highly active catalyst system with a bulky, electron-rich ligand is almost certainly required.[1][2]
Q2: What is the optimal catalyst and ligand combination for this type of substrate?
A2: There is no single "best" combination, as the optimal choice depends on the specific substrates and leaving group. However, for electron-deficient heteroaryl halides, the following systems are highly recommended:
-
Palladium Pre-catalysts with Buchwald Ligands: Systems like Pd2(dba)3 with ligands such as XPhos, SPhos, or RuPhos are very effective. These bulky, electron-rich ligands facilitate the difficult oxidative addition step.[3][5]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes of NHCs are also excellent choices due to their strong σ-donating properties, which enhance the electron density at the palladium center.[2][12]
-
[Pd(PPh3)4]: While a classic catalyst, it may not be active enough for challenging substrates like 4-chloronicotinic acid derivatives, but it can be effective for the more reactive bromo or iodo analogues.[2][16]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in solubilizing the reagents and catalyst, and it can influence the reaction mechanism.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used. Dioxane, often with a small amount of water, is a very common and effective solvent system.[17]
-
Aqueous Mixtures: The presence of water can be beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step by promoting the formation of a palladium-hydroxo complex.[9]
-
Toluene: This non-polar solvent is also frequently used, particularly in reactions at higher temperatures.
A common starting point is a 4:1 or 5:1 mixture of dioxane and water.
Q4: Can I use the nicotinic acid directly, or must I use an ester?
A4: You can attempt to use the free carboxylic acid, but you must be prepared to troubleshoot for decarboxylation (see Issue 2 above). Using an ester is a more conservative and often more reliable strategy. If you wish to use the free acid, it is advisable to start with milder conditions (e.g., K3PO4 as the base, temperature ≤ 100 °C) and carefully monitor for side products. Alternatively, explore decarbonylative coupling protocols that are specifically designed for carboxylic acid substrates.[13][14]
Experimental Protocols
Protocol 1: General Suzuki Coupling of Methyl 4-chloronicotinate
This protocol provides a starting point for the coupling of an esterified 4-halonicotinic acid.
Materials:
-
Methyl 4-chloronicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
K3PO4 (2.0 equiv), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add methyl 4-chloronicotinate, the arylboronic acid, and K3PO4.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd2(dba)3 and XPhos. Subsequently, add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Decarbonylative Suzuki Coupling of a 4-Substituted Nicotinic Acid
This protocol is adapted from literature procedures for the direct use of heteroaromatic carboxylic acids.[13][14]
Materials:
-
4-Substituted nicotinic acid (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(OAc)2 (10 mol%)
-
Specific phosphine ligand (e.g., L6 as described in reference[14]) (5 mol%)
-
Pivalic anhydride (Piv2O) (2.0 equiv)
-
Boric acid (H3BO3) (2.0 equiv)
-
Triethylamine (Et3N) (1.75 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
High-pressure reaction vessel
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel, add the 4-substituted nicotinic acid, arylboronic acid, Pd(OAc)2, the phosphine ligand, boric acid, and triethylamine.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane, followed by pivalic anhydride.
-
Reaction: Seal the vessel and heat the mixture to 160 °C for 15 hours with vigorous stirring.
-
Work-up and Purification: After cooling, the work-up and purification would follow a standard procedure similar to Protocol 1.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17][18]
References
-
Cui, J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
García-Losada, P., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. J. Am. Chem. Soc., 143(41), 17096–17103. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 121(41), 9722–9723. [Link]
-
Piettre, S. R., et al. (1997). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 38(7), 1197-1200. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cid, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Dehli, J. R., et al. (2001). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 343(2), 153-160. [Link]
-
García-Losada, P., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. J. Am. Chem. Soc., 143(41), 17096–17103. [Link]
-
Perry, G. J. P., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(82), 12348-12351. [Link]
-
Kirsch, S. F. (2006). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 45(35), 5890-5892. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Sandfort, F., et al. (2017). Alkyl−(Hetero)Aryl Bond Formation via Decarboxylative Cross-Coupling: A Systematic Analysis. Angewandte Chemie International Edition, 56(43), 13484-13489. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1395-1400. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Kubota, K., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 12(30), 10292-10299. [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
- Cole, D. E., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. J. Am. Chem. Soc., 144(15), 6936–6946.
-
Blanc, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Ridgway, B. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 138(29), 9246–9259. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Cera, G., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts, 4(3), 233-262. [Link]
-
Cornella, J., et al. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 10(16), 3172-3174. [Link]
-
Barham, H., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 626-633. [Link]
-
Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2003(12), 1805-1807. [Link]
-
Bose, S., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(21), 7247. [Link]
-
Ahmed, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4897. [Link]
-
Bellina, F., & Rossi, R. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(12), 4544-4549. [Link]
-
Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of 4-(Furan-2-YL)nicotinic Acid Synthesis
Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-(Furan-2-YL)nicotinic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists. We will delve into the causality behind these issues and offer field-proven strategies to ensure a robust, scalable, and reproducible process.
Troubleshooting Guide: From Low Yields to Impurity Headaches
This section addresses specific, frequently encountered problems during the scale-up of the this compound synthesis, which typically involves the coupling of a halonicotinic acid derivative with a furanboronic acid or ester.
Q1: My Suzuki coupling reaction suffers from low yield and incomplete conversion upon scale-up. What are the primary factors to investigate?
This is one of the most common scale-up challenges. What works on a 1-gram scale often fails to deliver at 100-grams or more due to changes in mass and heat transfer, mixing efficiency, and sensitivity to atmospheric conditions.
Root Cause Analysis & Corrective Actions:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst decomposition and promote undesirable side reactions like the homocoupling of boronic acids.[1][2] On a larger scale, achieving and maintaining a truly inert atmosphere is more difficult.
-
Solution: Ensure rigorous degassing of all solvents and reagents. For large volumes, sparging with nitrogen or argon for an extended period (30-60 minutes) is more effective than simple freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Inefficient Mixing: As reactor size increases, achieving homogeneous mixing becomes critical. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions and thermal degradation. For biphasic Suzuki reactions (e.g., Toluene/Water), inefficient stirring drastically reduces the interfacial area where the reaction occurs, slowing down the transmetalation step.[1]
-
Solution: Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) for the vessel geometry and viscosity of the reaction mixture. Determine the minimum effective stirring rate during process development and ensure it is maintained during scale-up.
-
-
Catalyst and Ligand Selection: A catalyst system that is adequate for a small-scale reaction may not be robust enough for the demands of a larger scale process, especially with sterically hindered or electronically challenging substrates.[4][5]
-
Thermal Stability of the Furan Moiety: The furan ring is known to be sensitive to heat and strong acids, which can lead to decomposition or polymerization.[6][7] Localized overheating due to poor mixing or aggressive heating profiles can degrade the starting material or product.
-
Solution: Implement a controlled heating ramp and ensure the internal temperature is monitored accurately. Avoid exceeding temperatures known to affect furan stability (prolonged heating above 100-110°C can be problematic).
-
Q2: I'm observing a significant amount of 4-hydroxynicotinic acid (protodeboronation byproduct) in my crude product. How can this be mitigated?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes the boronic acid reagent. This is a prevalent issue, particularly with electron-rich or heterocyclic boronic acids.[1]
Root Cause Analysis & Corrective Actions:
-
Role of Water and Base: The primary cause is the reaction of the boronic acid with a proton source, typically water, a reaction often accelerated by the presence of a strong base.[1]
-
Solution 1 (Milder Base): Switch from strong bases like NaOH or K₃PO₄ to milder alternatives such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[1]
-
Solution 2 (Anhydrous Conditions): If feasible, switching to anhydrous conditions can significantly suppress protodeboronation.[1] This would involve using a non-aqueous solvent system and an anhydrous base.
-
Solution 3 (Boronic Esters): Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding acids. Consider using 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the coupling partner.
-
| Parameter | Condition A (Problematic) | Condition B (Improved) | Condition C (Optimized) |
| Boron Source | Furan-2-boronic acid | Furan-2-boronic acid | Furan-2-boronic acid pinacol ester |
| Base | K₃PO₄ (3.0 eq) | K₂CO₃ (3.0 eq) | K₂CO₃ (3.0 eq) |
| Solvent | Dioxane/Water (4:1) | Dioxane/Water (4:1) | Anhydrous Toluene |
| Yield of Product | 65% | 82% | 91% |
| Protodeboronation | 25% | 8% | <2% |
Table 1: Hypothetical data showing the effect of reaction conditions on yield and protodeboronation.
Q3: My final product is contaminated with residual palladium. What are the most effective methods for palladium removal at scale?
Palladium contamination is a critical issue in pharmaceutical manufacturing, with strict regulatory limits (typically <10 ppm).[8] Homogeneous palladium catalysts used in Suzuki couplings can be challenging to remove completely.[5][9]
Root Cause Analysis & Corrective Actions:
Palladium can exist in the product stream in various forms (colloidal Pd(0), soluble Pd(II) species), making a single removal method insufficient. A multi-pronged approach is often necessary.
-
Crystallization: This is the most common and often most effective primary purification method in API manufacturing.[][11][12] A well-designed crystallization process can reject the majority of impurities, including palladium.
-
Strategy: Perform solubility studies to identify a suitable solvent/anti-solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while palladium species remain in the mother liquor.
-
-
Adsorbent Scavengers: If crystallization alone is insufficient, treatment with a scavenger is the next step.
-
Strategy: After the reaction is complete, and before final isolation, treat the solution with a palladium scavenger. The choice of scavenger depends on the nature of the palladium species.
-
Thiol-Based Scavengers (e.g., Silica-bound mercaptopropyl groups): Highly effective for capturing both Pd(0) and Pd(II).
-
Activated Carbon: A cost-effective but often less selective option. It can sometimes adsorb the product, leading to yield loss.[8]
-
Amine-Based Scavengers: Particularly good for scavenging Pd(II) species.
-
-
Experimental Protocol: Palladium Scavenging
-
Reaction Completion: Once the reaction is deemed complete by process analytical technology (PAT) or offline analysis (e.g., HPLC, UPLC), cool the mixture to a manageable temperature (e.g., 40-50 °C).
-
Scavenger Addition: Add the selected scavenger (e.g., thiol-functionalized silica, 5-10 wt% relative to the theoretical product weight) to the reaction mixture.
-
Stirring: Stir the slurry for a predetermined time (typically 2-6 hours) at a constant temperature. The optimal time and temperature should be determined during process development.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger and any solid palladium. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Workup: Proceed with the standard downstream workup and crystallization.
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal solvent system for scale-up? A: The ideal solvent system should balance several factors:
-
Solubility: All starting materials should be sufficiently soluble.
-
Boiling Point: The boiling point should be high enough to allow for a reasonable reaction rate but not so high that it causes thermal degradation.[6]
-
Safety & Environment: Consider the flammability, toxicity, and environmental impact (refer to solvent selection guides).
-
Workup: The solvent should facilitate easy product isolation and purification. Biphasic systems (e.g., Toluene/water, 2-MeTHF/water) are common as they allow for simple aqueous extraction of inorganic salts post-reaction.
Q: The final product is difficult to crystallize and often precipitates as an oil. What can I do? A: Oiling out is a common problem during crystallization and indicates that the solution is becoming supersaturated too quickly or that impurities are inhibiting crystal formation.[]
-
Slower Cooling/Anti-solvent Addition: Reduce the rate of cooling or the addition rate of the anti-solvent to allow more time for ordered crystal lattice formation.
-
Seeding: Introduce a small quantity of pure crystalline product at the point of metastable supersaturation to promote controlled crystal growth.
-
Solvent System: Re-evaluate your crystallization solvent. The ideal solvent will have a significant difference in product solubility with temperature.
-
Purity: Ensure the crude material is sufficiently pure. High levels of impurities can act as crystallization inhibitors. Consider a pre-purification step like a carbon treatment or a quick silica plug.
Q: My reaction is inconsistent between batches. Where should I look for sources of variability? A: Inconsistency is a major red flag in process chemistry. Key areas to investigate include:
-
Raw Material Quality: The purity of the boronic acid is critical. Boronic acids can degrade on storage.[1] The quality of the palladium catalyst can also vary between suppliers or even batches.[13]
-
Water Content: Uncontrolled amounts of water in solvents or reagents can affect the reaction.
-
Inert Atmosphere: As mentioned, the effectiveness of degassing and maintaining an inert atmosphere can be a major source of variability.[1]
Visualizing the Process: Diagrams and Workflows
A logical approach to troubleshooting is essential. The following diagram outlines a typical workflow for diagnosing a failed or low-yielding Suzuki coupling reaction.
Caption: Troubleshooting workflow for a Suzuki coupling reaction.
The Suzuki-Miyaura catalytic cycle is the mechanistic foundation of the reaction. Understanding each step helps diagnose which part of the process may be failing.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Patheon pharma services. How Well Should You Understand Your Crystallization Process (and Solid-State Properties)?. [Link]
-
Vaisala. Pharmaceutical crystallization. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Patheon pharma services. How Well Should You Understand Your Crystallization Process?. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
AIChE. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. [Link]
-
ArODES. Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. [Link]
-
National Institutes of Health (NIH). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
ResearchGate. Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. [Link]
-
National Institutes of Health (NIH). Furan | C4H4O | CID 8029 - PubChem. [Link]
-
MDPI. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
MDPI. An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). [Link]
-
ResearchGate. The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF. [Link]
-
RSC Publishing. Green Chemistry. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
ResearchGate. Scheme 10. Synthesis of 2, 6-dibromo-4-(6-bromo-1,4-dihydro-benzo[b]naphtha[2,3-d]furan-11-yl)-phenol 44. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. researchgate.net [researchgate.net]
- 6. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing | AIChE [publications.aiche.org]
- 11. How Well Should You Understand Your Crystallization Process (and Solid-State Properties)? - Patheon pharma services [patheon.com]
- 12. How Well Should You Understand Your Crystallization Process? - Patheon pharma services [patheon.com]
- 13. sta.wuxiapptec.com [sta.wuxiapptec.com]
Troubleshooting "4-(Furan-2-YL)nicotinic acid" analytical method
Technical Support Center: 4-(Furan-2-YL)nicotinic acid Analysis
Welcome to the technical support resource for the analytical challenges associated with this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this unique heterocyclic compound. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to effectively troubleshoot and validate your analytical methods.
The structure of this compound, combining a polar, ionizable nicotinic acid moiety with a furan ring, presents specific challenges in chromatography and detection. This guide addresses the most common issues encountered in the laboratory, from sample preparation to final data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: HPLC/UHPLC Method Development & Chromatography Issues
Question 1: I'm observing significant peak tailing for my main analyte peak. What is the primary cause and how can I fix it?
Answer: Peak tailing for a molecule like this compound in reversed-phase HPLC is most often a symptom of secondary chemical interactions with the stationary phase.
-
Causality - The "Why":
-
Silanol Interactions: The primary culprit is typically the interaction between the basic nitrogen on the pyridine ring of your molecule and residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns.[1] These acidic silanols can strongly, and non-uniformly, retain the basic analyte, causing a portion of the molecules to lag behind the main chromatographic band, resulting in a tailed peak.
-
Mobile Phase pH: The pH of your mobile phase is critical. This compound has two ionizable sites: the carboxylic acid (acidic) and the pyridine nitrogen (basic). If the mobile phase pH is not properly controlled to keep the analyte in a single, consistent ionic state, you can experience mixed-mode retention, which contributes to peak broadening and tailing.[1]
-
-
Step-by-Step Troubleshooting Protocol:
-
Assess the Problem: First, confirm if the tailing is specific to your analyte or affects all peaks. If all peaks are tailing, the issue might be physical (e.g., a column void). If it's specific to your analyte, it's likely a chemical interaction.
-
Optimize Mobile Phase pH: The goal is to suppress the ionization of either the basic nitrogen or the acidic carboxyl group.
-
Low pH Approach: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to your mobile phase to achieve a pH between 2.5 and 3.5. At this pH, the carboxylic acid's ionization is suppressed, and the pyridine nitrogen is protonated. This creates a consistent positive charge, minimizing unwanted interactions. Formic acid is highly recommended for LC-MS applications due to its volatility.[2][3]
-
High pH Approach: Alternatively, using a mobile phase with a pH around 8-9 (using a buffer like ammonium bicarbonate and a pH-stable column) will deprotonate the carboxylic acid and keep the pyridine nitrogen neutral. This can also yield symmetrical peaks.
-
-
Select an Appropriate Column: If pH optimization is insufficient, consider a column with advanced end-capping or a different stationary phase.
-
High-Purity, End-Capped Silica: Modern columns are designed with proprietary end-capping to minimize exposed silanols.
-
Alternative Stationary Phase: A cyano (CN) or phenyl-hexyl column can offer different selectivity and reduce the specific interactions causing tailing. A published method for nicotinic acid and its metabolites successfully used a Cyano (CNRP) column.[2][3]
-
-
Question 2: My sensitivity is very low using UV detection. How can I improve my limit of detection (LOD)?
Answer: Low sensitivity with UV detection is a common challenge for nicotinic acid and its derivatives, especially at low concentrations.[4] While this compound has a chromophore, its molar absorptivity may not be sufficient for trace-level analysis.
-
Causality - The "Why": The inherent absorptivity of the molecule at a given wavelength dictates the signal intensity. If the concentration in your sample is below what the detector can reliably measure above the background noise, your sensitivity will be poor. Furthermore, a noisy baseline, often caused by impure solvents or a failing lamp, will worsen the signal-to-noise ratio.
-
Solutions Ranked by Effectiveness:
-
Switch to Mass Spectrometry (MS) Detection: The most effective solution is to couple your LC system to a mass spectrometer. LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode offers orders of magnitude greater sensitivity and selectivity than UV detection.[2][3] This is the industry-standard approach for bioanalysis of such compounds.
-
Optimize UV Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax). For nicotinic acid, this is around 217 nm, but the furan substitution may alter this.[5] Perform a UV scan of your standard to determine the optimal λmax.
-
Increase Injection Volume/Sample Concentration: If possible, concentrate your sample during the extraction phase or inject a larger volume. Be cautious of overloading the column, which can lead to peak distortion.[1]
-
Reduce Baseline Noise: Use high-purity, HPLC- or LC-MS-grade solvents and additives. Ensure the UV detector lamp is within its operational lifetime.
-
Category 2: Sample Preparation & Stability
Question 1: I'm seeing low and inconsistent recovery of my analyte from plasma samples. What's going wrong?
Answer: Low and variable recovery during sample preparation typically points to issues with the extraction protocol or analyte stability.
-
Causality - The "Why":
-
Inefficient Extraction: this compound is a moderately polar compound. If using liquid-liquid extraction (LLE), the choice of organic solvent is critical. If the solvent is too non-polar (e.g., hexane), it won't efficiently extract the analyte. If using protein precipitation (PPT), the wrong ratio of solvent can lead to incomplete protein crashing, trapping the analyte in the pellet.
-
Analyte Degradation: Furan-containing compounds can be susceptible to degradation under harsh pH or high-temperature conditions.[6] Similarly, nicotinic acid esters are known to be susceptible to hydrolysis.[7] While your compound is not an ester, this highlights the potential reactivity of the core structure.
-
-
Recommended Sample Preparation Protocol (Plasma/Serum): Protein precipitation is often the simplest and most effective method for this class of compounds.[2][3]
-
Aliquot Sample: Pipette 100 µL of your plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 6-chloronicotinamide).[2]
-
Precipitate Proteins: Add 300-400 µL of ice-cold acetonitrile. The 3:1 or 4:1 ratio of solvent to sample is key.
-
Vortex: Vortex the mixture vigorously for 60-90 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at high speed (>14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a mobile-phase-like solution (e.g., 100 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid).[2][3] This step is crucial for good peak shape, especially for early-eluting peaks.
-
Question 2: How should I prepare my standards and store my samples to ensure stability?
Answer: Proper handling of stock solutions, working standards, and biological samples is fundamental to achieving accurate and reproducible results.
-
Expert Recommendations:
-
Stock Solutions: Prepare a primary stock solution (e.g., 1 mg/mL) in a solvent in which the analyte is freely soluble and stable, such as DMSO or methanol.[5] Store this solution in amber glass vials at -20°C or colder. Cayman Chemical suggests that solid nicotinic acid is stable for ≥4 years at -20°C.[5]
-
Working Solutions: Prepare aqueous working solutions fresh daily or weekly by diluting the stock solution.[6] Furan-containing compounds can be volatile, so keep vials tightly sealed.[8] Store aqueous solutions at 4°C and do not use them for more than a few days without verifying their stability.
-
Sample Stability: For biological samples, perform freeze-thaw stability tests (e.g., three cycles) and bench-top stability tests (e.g., 4 hours at room temperature) to ensure your handling procedures do not compromise the analyte.[2][3] Processed samples in an autosampler should also be tested for stability, ideally by keeping the autosampler cooled to 4-10°C.[2]
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common chromatographic issues.
Caption: A logical workflow for diagnosing and solving analytical issues.
Baseline Analytical Method & Data Tables
For laboratories beginning method development, the following parameters provide a robust starting point based on validated methods for similar chemical structures.[2][3]
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| LC System | UHPLC or HPLC capable of >400 bar | UHPLC provides better resolution and faster run times. |
| Column | Waters Spherisorb 5 µm CNRP (4.6 x 150 mm) or equivalent modern C18 (e.g., <2 µm particle size) with end-capping | A CN phase can offer alternative selectivity. A high-quality C18 is a standard starting point.[2][3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier for peak shape control and to promote ionization for MS.[2][3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase.[2][3] |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-8 min, hold, then re-equilibrate. | A generic gradient to elute the analyte and clean the column. Must be optimized. |
| Flow Rate | 0.4 - 0.8 mL/min | Adjust based on column dimension and particle size. |
| Column Temp | 30 - 40 °C | Improves efficiency and reduces viscosity. |
| Injection Volume | 2 - 10 µL | Keep low to prevent peak distortion. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen will readily accept a proton.[2] |
| MS Detection | Triple Quadrupole (QqQ) in SRM/MRM mode | Provides the best sensitivity and selectivity.[2][3] |
| Example SRM | Hypothetical: Precursor ion (M+H)+ -> Product ion | Must be determined by infusing a standard solution of this compound to find optimal transitions. |
References
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. Available at: [Link]
-
Food Safety and Inspection Service. (2016). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR 3.01. Available at: [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. LGC. Available at: [Link]
-
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]
-
PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]
-
Agilent. (n.d.). Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]
-
Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1234-1238. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]
-
JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Available at: [Link]
-
Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.01. Available at: [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. AD-0213. Available at: [Link]
-
ResearchGate. (2019). (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Available at: [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
LCGC International. (n.d.). The Determination of Furan in Foods — Challenges and Solutions. Available at: [Link]
-
MDPI. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Available at: [Link]
-
PubMed. (2010). [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bevital.no [bevital.no]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bioassay Formulation for 4-(Furan-2-YL)nicotinic acid
Welcome to the technical support guide for improving the aqueous solubility of 4-(Furan-2-YL)nicotinic acid for reliable and reproducible bioassay results. This document provides a structured, problem-solving approach, moving from fundamental compound characteristics to advanced solubilization protocols, ensuring you can overcome common formulation challenges in your research.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. Its structure, combining a hydrophilic, ionizable nicotinic acid core with a nonpolar furan moiety, presents a classic solubility challenge.
-
Structure and Ionization: The molecule is a weak acid due to the carboxylic acid group (-COOH) on the pyridine ring. The pKa of the parent molecule, nicotinic acid, is approximately 4.85.[1][2] This means that at a pH below its pKa, the molecule will be in its neutral, less soluble form. By raising the pH above the pKa, the carboxylic acid deprotonates to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[][4]
-
Hydrophobicity: The furan ring is a nonpolar, hydrophobic component. This part of the molecule prefers to interact with non-aqueous environments, contributing to its low intrinsic solubility in water.
-
Crystallinity: Like many organic molecules, this compound is a crystalline solid.[5] Significant energy, known as the crystal lattice energy, is required to break apart the crystal structure before the individual molecules can be solvated by water. This is often a major barrier to dissolution.[6]
Summary of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Chemical Structure | C₁₀H₇NO₃ | Contains both polar (carboxylic acid, pyridine nitrogen) and nonpolar (furan ring) groups. |
| Molecular Weight | 189.17 g/mol [7] | Relatively small, but solubility is dominated by other factors. |
| Acid/Base Character | Weakly Acidic | Solubility is highly dependent on pH. Ionization at basic pH will dramatically increase solubility. |
| Predicted LogP | ~1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low | The hydrophobic furan moiety and stable crystalline form limit solubility in neutral aqueous buffers. |
Q2: What is a systematic approach to solubilizing this compound for bioassays?
A tiered, systematic approach saves time, conserves valuable compound, and minimizes the risk of introducing artifacts into your assay. The following workflow guides you from the simplest and most common methods to more complex formulation strategies.
Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin.
Q4: How do I choose the right method and avoid assay interference?
The best method is always the one that achieves the required solubility with the least potential for biological interference.
-
Start with pH Adjustment: For this specific compound, pH control is the most logical and chemically sound starting point. If your assay is robust at pH 7.4 or above, this is the preferred method.
-
Consider Cyclodextrins Next: If pH adjustment is not possible, cyclodextrins are an excellent second choice. They are generally considered more biologically inert than organic solvents.
-
Use Co-solvents as a Last Resort: While effective, co-solvents have the highest potential to cause off-target effects. Always run a "vehicle control" in your assay containing the same final concentration of the solvent(s) used to dissolve your compound to ensure the solvent itself is not causing the observed biological effect. [8]
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
- SciSpace.
- World Pharma Today.
- JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Strategies for the formulation development of poorly soluble drugs via oral route.
- BOC Sciences.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- pH adjustment: Significance and symbolism.
- MDPI.
- Slideshare.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Labinsights. Techniques to Enhance Drug Solubility.
- ResearchGate.
- Wikipedia. Cosolvent.
- Benchchem. Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Sigma-Aldrich. This compound | 1261961-41-4.
- Wikipedia. Nicotinic acid.
- ChemicalBook. Nicotinic acid CAS#: 59-67-6.
- Sigma-Aldrich. This compound | 1261961-41-4.
- ChemicalBook. Nicotinic acid | 59-67-6.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 7. This compound | 1261961-41-4 [sigmaaldrich.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Optimization for 4-(Furan-2-YL)nicotinic acid
Welcome to the technical support center for 4-(Furan-2-YL)nicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization process for this specific molecule. Our approach is grounded in established crystallographic principles and extensive field experience to ensure you achieve the highest purity and yield.
Introduction: The Crystallization Challenge
This compound (CAS 1261961-41-4) is a heterocyclic compound combining a pyridinecarboxylic acid moiety with a furan ring. The purification of such molecules is critical for their use in research and pharmaceutical development, as impurities can significantly impact biological activity and safety profiles. Recrystallization is a powerful technique for purification, predicated on the principle that a compound's solubility in a solvent increases with temperature.[1][2] However, achieving optimal crystallization requires a nuanced understanding of the molecule's specific physicochemical properties and potential challenges like polymorphism and "oiling out".
This guide will walk you through troubleshooting common issues and provide a foundational understanding of the principles at play. While specific experimental data for this compound is not extensively published, we can extrapolate from the well-characterized parent compound, nicotinic acid, and general organic chemistry principles to devise a robust optimization strategy.
Section 1: Predicted Physicochemical Profile & Solvent Selection
The structure of this compound suggests it is a polar molecule, but the introduction of the furan ring likely increases its non-polar character compared to nicotinic acid. Nicotinic acid itself has a high melting point (236-239 °C) and is soluble in hot water and hot ethanol, but only slightly soluble in the same cold solvents.[3] This provides a strong starting point for solvent selection.
Core Principle: An ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold.[4]
Table 1: Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Polarity | Predicted Solubility Profile | Rationale & Comments |
| Water | 100 | High | Good Candidate. Likely soluble when hot, less soluble when cold. | Nicotinic acid is readily recrystallized from water.[5] The carboxylic acid and pyridine nitrogen allow for hydrogen bonding. |
| Ethanol | 78 | Medium-High | Good Candidate. Likely soluble when hot, less soluble when cold. | Nicotinic acid derivatives are often recrystallized from ethanol.[6] May provide a different crystal form (polymorph) than water. |
| Methanol | 65 | Medium-High | Potential Candidate. May be too effective a solvent, leading to lower yields. | Lower boiling point makes for easier removal, but high solubility at room temperature could be a drawback. |
| Isopropanol | 82 | Medium | Good Candidate. | Its properties are intermediate between ethanol and more non-polar solvents. |
| Ethyl Acetate | 77 | Medium-Low | Potential Anti-Solvent. Likely poor solubility even when hot. | Useful for mixed-solvent systems or for washing crystals. |
| Toluene | 111 | Low | Poor Candidate. Unlikely to dissolve the polar compound. | The polarity mismatch is too great for a single-solvent system. |
| Hexane | 69 | Low | Poor Candidate. Insoluble. | Useful for washing non-polar impurities from the final product. |
Section 2: Troubleshooting Guide for Recrystallization
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7] This typically happens when the temperature of the saturated solution is higher than the melting point of the solute. Impurities can also depress the melting point, exacerbating this issue.[7][8] Oiled-out products are often impure because the oil can preferentially dissolve impurities.[9]
Causality & Solution Workflow:
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolve: Place the flask back on the heat source and add 10-20% more solvent to the mixture to ensure the oil droplets re-dissolve completely.
-
Slow Cooling: Remove the flask from the heat and allow it to cool much more slowly. You can do this by placing it in an insulated container (like a beaker with paper towels) to slow heat loss.[7]
-
Seed Crystals: If oiling out persists, re-heat the solution and then cool it to just below the melting point of your compound. Add a few tiny seed crystals of pure product. This provides a template for proper crystal growth.
-
Change Solvent: If the problem continues, your solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point, such as moving from water (100°C) to ethanol (78°C).
Q2: My crystal yield is very low. What are the potential causes and how can I improve it?
A2: Low yield is a common issue that can often be traced back to a few key factors.
Troubleshooting Low Yield:
-
Too Much Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required to dissolve the compound will leave a significant portion of your product in the mother liquor upon cooling.
-
Solution: Evaporate some of the solvent by gently heating the solution and re-cooling.[7] For future experiments, add the hot solvent in small portions until the solid just dissolves.
-
-
Premature Crystallization: If crystals form in the hot solution during a filtration step to remove insoluble impurities, you will lose product.
-
Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor to prevent cooling during filtration.
-
-
Cooling Temperature: Not cooling the solution sufficiently will result in less product crystallizing out.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, recovery will be poor.
-
Solution: Re-evaluate your solvent choice. You may need a more non-polar solvent or a mixed-solvent system.
-
Q3: I've recrystallized my product, but it's still impure. What can I do?
A3: Purity is the primary goal of recrystallization. If impurities persist, the process needs refinement.
Strategies for Improving Purity:
-
Crystallization Rate is Too Fast: Rapid crystal formation can trap impurities within the crystal lattice.[7]
-
Solution: Slow down the cooling process. A slow, controlled cooling rate is essential for forming pure crystals. Do not put the hot flask directly into an ice bath; allow it to cool to room temperature first.
-
-
Insufficient Washing: Impurities dissolved in the mother liquor can coat the surface of your crystals after filtration.
-
Solution: After filtering, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving your product.
-
-
Insoluble Impurities: If there were impurities that did not dissolve in the hot solvent, they must be removed.
-
Solution: Perform a hot gravity filtration step after dissolving your crude product but before cooling.
-
-
Soluble Impurities Not Removed: If the impurity has similar solubility characteristics to your product, a single recrystallization may not be enough.
-
Solution: A second recrystallization is often necessary. Alternatively, consider a different solvent that may have a better solubility differential between your product and the impurity.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why should I be concerned about it for this compound?
A1: Polymorphism is the ability of a solid compound to exist in more than one crystal lattice arrangement.[10][11] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[12] For a pharmaceutical compound, an uncharacterized or unstable polymorphic form can have serious consequences for bioavailability and shelf-life. The presence of multiple hydrogen bond donors and acceptors in this compound makes polymorphism a distinct possibility. Different recrystallization solvents (e.g., a protic solvent like water vs. an aprotic solvent) can lead to different polymorphs. It is crucial to characterize the final product using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you have a consistent and stable crystalline form.[13]
Q2: When and how should I use a mixed-solvent system?
A2: A mixed-solvent system is ideal when no single solvent has the desired solubility characteristics.[14] You should use a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
Experimental Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, slowly add the "bad" solvent (e.g., water or ethyl acetate) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the solution from the heat and allow it to cool slowly. Crystals should form as the solubility decreases.
Q3: How does the furan group affect my choice of solvent compared to standard nicotinic acid?
A3: The furan ring is an aromatic heterocycle that is less polar than the pyridine ring and lacks the hydrogen-bonding capabilities of the carboxylic acid group. Its presence will slightly decrease the overall polarity of the molecule compared to nicotinic acid. This means that this compound might be slightly less soluble in highly polar solvents like water and slightly more soluble in solvents of intermediate polarity (like isopropanol or acetone) than nicotinic acid itself. This subtle shift can be exploited to find a solvent system that provides a better yield or purity profile.
References
- Google Patents. (1962). Purification of nicotinic acid - US3037987A.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid | C6H5NO2 | CID 938. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID | 59-67-6. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
PubMed. (2006). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Universidade de Lisboa, Molecular Energetics Group. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PubMed. (2006). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Reddit. (n.d.). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Retrieved from [Link]
-
NMU. (n.d.). Recrystallization I. Retrieved from [Link]
- Google Patents. (1984). Process for the purification of nicotinic acid amide I - US4447615A.
-
ACS Publications. (2020). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ACS Publications. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Iraqi Journal of Science. (2012). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
-
Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Wofford College. (n.d.). Recrystallization. Retrieved from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
YouTube. (2013). Mod-30 Lec-34 Furan Synthesis. Retrieved from [Link]
-
Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
NMU. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 4-(Furan-2-YL)nicotinic Acid and Nicotinic Acid: Exploring Potential Shifts in Biological Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of novel drug discovery. Nicotinic acid, also known as niacin or vitamin B3, is a well-characterized molecule with a rich history of therapeutic application, most notably in the management of dyslipidemia.[1][2] Its biological activities, however, extend beyond lipid modulation to encompass anti-inflammatory and cellular energy metabolism roles.[3][4] The introduction of a furan moiety onto the nicotinic acid scaffold, specifically at the 4-position to yield 4-(Furan-2-YL)nicotinic acid, presents an intriguing structural alteration that warrants a thorough comparative analysis. This guide provides an in-depth examination of the known biological activities of nicotinic acid and explores the potential implications of furan substitution, offering a framework for future research and development in this area.
Understanding the Parent Molecule: The Multifaceted Biological Profile of Nicotinic Acid
Nicotinic acid is a water-soluble vitamin that serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in cellular redox reactions, energy metabolism, and DNA repair. Beyond its fundamental role as a vitamin, pharmacological doses of nicotinic acid exert distinct therapeutic effects.
Lipid-Modifying Properties: The GPR109A-Mediated Pathway
The most prominent pharmacological action of nicotinic acid is its ability to favorably alter blood lipid profiles. It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while concurrently raising high-density lipoprotein (HDL) cholesterol.[1][2] This effect is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes and immune cells.[1][5]
Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
Anti-Inflammatory Effects
Nicotinic acid has demonstrated significant anti-inflammatory properties, which are also linked to GPR109A activation in immune cells such as macrophages and neutrophils.[3][5] This activation can lead to the suppression of pro-inflammatory signaling pathways. For instance, studies have shown that GPR109A activation can inhibit the Akt/mTOR signaling pathway, leading to a reduction in inflammatory cytokine production.[4] Furthermore, GPR109A signaling in colonic macrophages and dendritic cells promotes anti-inflammatory properties and the differentiation of regulatory T cells.[3]
The Intriguing Prospect of Furan Substitution: this compound
Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of documented biological activities, including:
-
Anti-inflammatory properties: Many furan-containing molecules have been shown to possess potent anti-inflammatory effects.[6][7][8][9]
-
Antimicrobial activity: The furan ring is a common scaffold in compounds exhibiting antibacterial and antifungal properties.[8][10][11]
-
Analgesic effects: Certain furan derivatives have been reported to have pain-relieving capabilities.[8]
The introduction of the furan ring at the 4-position of the nicotinic acid core could potentially modulate its biological activity in several ways:
-
Altered Receptor Binding: The furan ring may influence the binding affinity and efficacy of the molecule for GPR109A. The electronic and steric properties of the furan ring could lead to a different interaction with the receptor's binding pocket compared to the unsubstituted nicotinic acid. This could potentially result in a more potent or selective activation of the receptor, or conversely, a weaker interaction.
-
Novel Biological Activities: The furan moiety itself may confer new biological activities to the nicotinic acid scaffold, independent of GPR109A activation. For example, the compound might exhibit enhanced anti-inflammatory or antimicrobial effects due to the presence of the furan ring.
-
Modified Pharmacokinetics: The lipophilicity and metabolic stability of the molecule are likely to be altered by the addition of the furan group. This could impact its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer half-life or altered tissue distribution.
Comparative Biological Activity: A Hypothetical Framework
Based on the available evidence for the individual components, we can construct a hypothetical comparison of the potential biological activities of this compound and nicotinic acid. It is crucial to emphasize that this is a theoretical framework that requires experimental validation.
| Biological Activity | Nicotinic Acid | This compound (Hypothesized) |
| Lipid-Lowering | Well-established through GPR109A activation.[1][2] | Activity at GPR109A is unknown. The furan substitution may enhance, diminish, or have no effect on receptor binding and activation. |
| Anti-Inflammatory | Demonstrated via GPR109A-dependent and independent mechanisms.[3][4][5] | Potentially enhanced anti-inflammatory activity due to the intrinsic properties of the furan moiety.[6][7][8][9] The combined effect with nicotinic acid's known mechanisms could be synergistic. |
| Antimicrobial | Not a primary activity. | May exhibit antimicrobial properties characteristic of furan derivatives.[8][10][11] |
| Analgesic | Not a primary activity. | May possess analgesic effects, a known property of some furan-containing compounds.[8] |
| Vitamin B3 Activity | Essential precursor for NAD and NADP. | It is unclear if the furan substitution would affect its ability to be converted into NAD and NADP. |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized biological activities of this compound and directly compare it to nicotinic acid, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
GPR109A Receptor Binding and Activation Assay:
-
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound for the GPR109A receptor and compare it to nicotinic acid.
-
Methodology:
-
Utilize a stable cell line expressing human GPR109A.
-
For binding assays, perform competitive radioligand binding studies using a known GPR109A radioligand (e.g., [³H]-nicotinic acid).
-
For functional assays, measure the inhibition of forskolin-stimulated cAMP accumulation in response to varying concentrations of the test compounds.
-
Alternatively, a calcium mobilization assay can be performed in cells co-expressing GPR109A and a promiscuous G-protein.
-
-
-
Anti-inflammatory Activity Assessment:
-
Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.
-
Methodology:
-
Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treat the cells with varying concentrations of nicotinic acid and this compound.
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess assay, respectively.
-
Assess the expression of inflammatory mediators like iNOS and COX-2 via Western blotting or RT-qPCR.[12]
-
-
-
Antimicrobial Susceptibility Testing:
-
Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Perform broth microdilution assays to determine the minimum inhibitory concentration (MIC) of the compound against representative Gram-positive and Gram-negative bacteria and fungal strains.
-
Compare the MIC values to those of standard antimicrobial agents.
-
-
In Vivo Studies
-
Dyslipidemia Animal Model:
-
Objective: To assess the in vivo lipid-modifying effects of this compound.
-
Methodology:
-
Utilize a suitable animal model of dyslipidemia, such as mice or rats fed a high-fat diet.
-
Administer nicotinic acid and this compound orally for a defined period.
-
Monitor changes in plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
-
-
Inflammation Animal Model:
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology:
-
Use an acute inflammation model, such as the carrageenan-induced paw edema model in rats.
-
Administer the test compounds prior to the induction of inflammation.
-
Measure the reduction in paw volume as an indicator of anti-inflammatory activity.
-
-
Conclusion and Future Directions
The comparison between this compound and nicotinic acid presents a compelling area for further investigation. While nicotinic acid's biological activities are well-documented, the introduction of a furan moiety at the 4-position has the potential to significantly modulate these effects and introduce novel therapeutic properties. The furan ring's established anti-inflammatory and antimicrobial profiles suggest that this compound could emerge as a multifunctional molecule with a broader therapeutic window than its parent compound.
However, it is imperative to underscore that the biological activities of this compound remain largely unexplored. The hypothetical framework presented in this guide serves as a roadmap for future research. Rigorous experimental validation through the outlined in vitro and in vivo studies is essential to elucidate the true pharmacological profile of this intriguing nicotinic acid derivative. Such research will be pivotal in determining its potential as a lead compound for the development of new therapeutics for dyslipidemia, inflammatory disorders, and infectious diseases.
References
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules. [Link]
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. (2010). Scientia Pharmaceutica. [Link]
-
Pharmacological activity of furan derivatives. (2024). Patsnap. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Inflammation. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (2008). Annual Review of Pharmacology and Toxicology. [Link]
-
GPR109A and Vascular Inflammation. (2012). Current Atherosclerosis Reports. [Link]
-
GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. (2015). Oncotarget. [Link]
-
Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. (2011). Journal of Medicinal Chemistry. [Link]
-
Clinical pharmacology and pharmacokinetics of nicotinic acid. (1979). Drug Metabolism Reviews. [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2021). RSC Advances. [Link]
-
Synthesis and biological activities of furan derivatives. (2018). Journal of Drug Delivery and Therapeutics. [Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014). Immunity. [Link]
-
Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. (2006). CNS Drug Reviews. [Link]
-
Synthesis and biological evaluation of some novel furan derivatives. (2015). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2018). Cellular Physiology and Biochemistry. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2018). Nutrients. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. (2021). Research Review International Journal of Multidisciplinary. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. ijabbr.com [ijabbr.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Furan-2-YL)nicotinic Acid and Its Analogs: A Research Perspective
This guide provides an in-depth comparative analysis of 4-(Furan-2-YL)nicotinic acid and its rationally designed analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will explore their potential as anti-inflammatory, anticancer, and antimicrobial agents, supported by experimental data from analogous compounds and established research. Detailed experimental protocols and mechanistic pathway visualizations are provided to facilitate further investigation and application in drug discovery.
Introduction: The Therapeutic Potential of Nicotinic Acid and Furan Scaffolds
Nicotinic acid (Niacin or Vitamin B3) is a well-established therapeutic agent with a range of biological activities, primarily mediated through the G-protein coupled receptor GPR109A (also known as HCA2).[1][2] Activation of GPR109A leads to diverse physiological responses, including the inhibition of lipolysis, vasodilation, and potent anti-inflammatory effects.[1][3] The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
The conjugation of a furan moiety to the nicotinic acid backbone at the 4-position, as in this compound, presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced or unique pharmacological profiles. This guide will explore the comparative landscape of this parent compound and its analogs, providing a framework for their synthesis, evaluation, and optimization.
Synthetic Strategies for this compound and Its Analogs
The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A general and versatile approach involves a Suzuki or Stille cross-coupling reaction, which allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the pyridine ring.
Below is a proposed synthetic workflow for generating a library of 4-(heteroaryl)nicotinic acid analogs for comparative studies.
Caption: A generalized synthetic workflow for this compound and its analogs via cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a solution of a 4-halonicotinic acid ester (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water is added the corresponding furan-2-boronic acid or a boronic acid analog (1.1-1.5 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), are added to the reaction mixture.
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(heteroaryl)nicotinic acid ester.
-
Subsequent hydrolysis of the ester group, typically using a base like lithium hydroxide in a mixture of THF and water, yields the final carboxylic acid product.
Comparative Biological Activities and Structure-Activity Relationships
This section provides a comparative analysis of the potential biological activities of this compound and its analogs based on existing literature for structurally related compounds.
Anti-inflammatory Activity via GPR109A Modulation
Mechanism of Action: Nicotinic acid exerts its anti-inflammatory effects primarily through the activation of the GPR109A receptor on immune cells such as macrophages and neutrophils.[3] This activation leads to a Gαi-mediated inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events that suppress the production of pro-inflammatory cytokines.
Caption: Simplified signaling pathway of GPR109A activation by nicotinic acid analogs leading to anti-inflammatory effects.
Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid Group: The carboxylate moiety is crucial for binding to GPR109A, likely through an interaction with a key arginine residue in the receptor's binding pocket.[6]
-
Aromatic Ring System: The nature of the aromatic system at the 4-position can significantly influence binding affinity and efficacy. Studies on other GPR109A agonists suggest that both the size and electronic properties of this substituent are important.[1]
-
Potential Analogs for Comparison:
-
Thiophene-2-yl analog: Replacing the furan with a bioisosteric thiophene ring can modulate lipophilicity and electronic properties, potentially altering receptor interaction.
-
Phenyl analog: A phenyl group at the 4-position would serve as a benchmark to understand the contribution of the heteroaromatic furan ring.
-
Substituted furan analogs: Introducing small electron-donating (e.g., methyl) or electron-withdrawing (e.g., halogen) groups on the furan ring can fine-tune the electronic properties and steric bulk of the molecule.
-
Table 1: Predicted GPR109A Agonist Activity of this compound Analogs
| Analog | Modification | Expected Impact on GPR109A Activity | Rationale |
| Parent Compound | 4-(Furan-2-yl) | Baseline Activity | Core scaffold for comparison. |
| Analog 1 | 4-(Thiophen-2-yl) | Potentially similar or enhanced | Thiophene is a common bioisostere of furan. |
| Analog 2 | 4-Phenyl | Potentially reduced | The heteroatom in the furan ring may be important for hydrogen bonding or polar interactions within the receptor binding site. |
| Analog 3 | 4-(5-Methylfuran-2-yl) | Potentially enhanced | The methyl group may provide favorable hydrophobic interactions. |
| Analog 4 | 4-(5-Chlorofuran-2-yl) | Potentially altered | The chloro group modifies the electronic profile and may introduce new interactions. |
Anticancer Activity
Potential Mechanisms of Action: Furan and nicotinic acid derivatives have demonstrated anticancer activity through various mechanisms, including:
-
Induction of Apoptosis: Certain furan-based compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8]
-
Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[7][8][9]
-
Inhibition of Tubulin Polymerization: Benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[10]
SAR Insights for Anticancer Activity:
-
The specific substitution pattern on both the furan and nicotinic acid rings is critical for cytotoxic activity.
-
For some furan derivatives, the presence of specific functional groups, such as carbohydrazide or triazinone moieties, has been linked to potent activity against breast cancer cell lines.[11]
Table 2: Comparative Anticancer Potential of this compound Analogs
| Analog | Target Cancer Cell Line (Example) | Key Performance Metric | Supporting Evidence from Related Compounds |
| Parent Compound | MCF-7 (Breast), HCT-116 (Colon) | IC₅₀ (µM) | Furan and nicotinic acid scaffolds are present in known anticancer agents.[7][8][12][13] |
| Analog with Amide Linker | MCF-7 | IC₅₀, Apoptosis Induction | Carboxamide derivatives of furan show significant anticancer activity.[13] |
| Analog with Hydrazone Linker | HepG2 (Liver) | IC₅₀, Cell Cycle Analysis | Acylhydrazones of nicotinic acid have been investigated for their anticancer properties. |
Antimicrobial Activity
Potential Mechanisms of Action: The antimicrobial activity of furan and nicotinic acid derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall integrity. The furan ring can be a key pharmacophore in this regard.[5]
SAR Insights for Antimicrobial Activity:
-
The presence of a nitro group on the furan ring, as seen in nitrofurantoin, is a well-known strategy for potent antibacterial activity.
-
Acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria.[14]
Table 3: Comparative Antimicrobial Potential of this compound Analogs
| Analog | Target Microorganism (Example) | Key Performance Metric | Supporting Evidence from Related Compounds |
| Parent Compound | Staphylococcus aureus, Candida albicans | MIC (µg/mL) | Both furan and nicotinic acid moieties contribute to antimicrobial effects.[11][14] |
| 5-Nitro-furan Analog | Escherichia coli, S. aureus | MIC | The 5-nitrofuran moiety is a known bactericidal group.[14] |
| Acylhydrazone Derivative | Gram-positive bacteria | MIC | Nicotinic acid-derived acylhydrazones are reported to have significant antibacterial activity.[14] |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound and its analogs, a series of standardized in vitro and in vivo assays should be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
Principle: This is a standard acute inflammation model where the sub-plantar injection of carrageenan induces a reproducible inflammatory edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for at least one week.
-
Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose one hour before carrageenan injection.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (vehicle + carrageenan).
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with the potential for diverse therapeutic applications. By leveraging the established biological activities of both the nicotinic acid and furan scaffolds, researchers can explore a rich chemical space for the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The comparative framework presented in this guide, including synthetic strategies, SAR insights, and detailed experimental protocols, provides a solid foundation for the rational design, synthesis, and evaluation of these compounds.
Future research should focus on the synthesis and systematic evaluation of a focused library of analogs to establish definitive structure-activity relationships. Lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety. Molecular modeling and docking studies can further elucidate the binding interactions with target receptors and enzymes, guiding the optimization of these promising molecules for clinical development.
References
- Gille, A., Bodor, E. T., Kehraus, S., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
- Jung, J. K., Johnson, B. R., Duong, T., et al. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1445-1448.
- Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753-766.
- Pike, N. B. (2005). GPR109A (HM74A) and GPR109B (HM74/GPR109) are receptors for nicotinic acid. Journal of the American College of Cardiology, 45(3 Suppl), A436-A436.
- Soga, T., Kamohara, M., Takasaki, J., et al. (2003). Molecular identification of human G-protein-coupled receptor GPR109A as a receptor for nicotinic acid.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). Synthesis and pharmacological evaluation of heteroarylamide derivatives as potential analgesic, anti-inflammatory, antidiarrheal and cytotoxic agents. Medicinal Chemistry Research, 23(10), 4346-4355.
- Andrić, D., Dukic-Stefanovic, S., Penjišević, J., et al. (2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society, 88(1), 75-90.
- Bagh, A., Kumar, A., & Sharma, P. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(24), 8021.
- Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. BenchChem.
- Ren, J., & Li, L. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 764835.
- Kaczor, A. A., Pihlaja, K., & Matosiuk, D. (2018).
- Lee, J., Lee, Y., Kim, S. J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Pharmaceuticals, 15(4), 481.
- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
- Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- Asif, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(4), 461-473.
- Runyon, S. P., Savage, T., & Carroll, F. I. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(15), 6049-6062.
- Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2023).
- Asif, M. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(2), 245-252.
- Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2013). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(22), 9068-9082.
- Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(12), 4786.
- El-Sayed, M. A. A., & Al-Majid, A. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Al-Warhi, T., Sabt, A., El-Gamal, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.
- Al-Warhi, T., Sabt, A., El-Gamal, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.
- Chen, L., et al. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. European Journal of Medicinal Chemistry, 246, 114994.
Sources
- 1. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
Validating the Mechanism of Action of 4-(Furan-2-YL)nicotinic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound, 4-(Furan-2-YL)nicotinic acid. Drawing from established principles in pharmacology and drug discovery, we present a comparative analysis against its parent compound, nicotinic acid (Niacin), and outline a suite of experiments to elucidate its molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within the nicotinic acid class.
Introduction: The Legacy of Nicotinic Acid and the Promise of New Analogs
Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its beneficial effects on lipid profiles through a multi-faceted mechanism. It is known to lower levels of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while concurrently elevating high-density lipoprotein (HDL) cholesterol.[1][2][3] The primary molecular target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.[4][5][6] Activation of this receptor leads to a cascade of intracellular events that ultimately reduce the flux of free fatty acids to the liver. Furthermore, nicotinic acid has been shown to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key player in triglyceride synthesis.[1]
This compound, as a structural analog of nicotinic acid, is hypothesized to share a similar MoA. However, the addition of the furan moiety may alter its potency, selectivity, and pharmacokinetic properties. Therefore, rigorous experimental validation is paramount. This guide will compare the hypothetical action of this compound with the well-documented MoA of nicotinic acid and provide detailed protocols for its validation.
Hypothesized Signaling Pathway and Key Validation Questions
The central hypothesis is that this compound, like nicotinic acid, primarily targets GPR109A on adipocytes, leading to a reduction in circulating free fatty acids. A secondary hypothesis is its potential direct inhibition of DGAT2 in hepatocytes.
Key Validation Questions:
-
Does this compound directly bind to and activate the GPR109A receptor?
-
Does it elicit the expected downstream signaling events, namely a decrease in intracellular cyclic AMP (cAMP)?
-
Does it inhibit the enzymatic activity of DGAT2?
-
How does its potency and efficacy in these assays compare to nicotinic acid and other known derivatives like Acipimox?
-
Does the compound engage its putative targets in a cellular context?
Hypothesized Signaling Pathway of this compound
Caption: Tiered experimental workflow for MoA validation.
Comparative Data Presentation
The following tables should be populated with experimental data to objectively compare this compound with nicotinic acid and Acipimox.
Table 1: Biochemical Assay Comparison
| Compound | GPR109A Binding Affinity (Ki, nM) | DGAT2 Inhibition (IC50, µM) |
| This compound | TBD | TBD |
| Nicotinic Acid | Literature Value | Literature Value |
| Acipimox | Literature Value | N/A |
Table 2: Cellular Assay Comparison
| Compound | cAMP Inhibition (EC50, nM) | Adipocyte Lipolysis Inhibition (EC50, nM) |
| This compound | TBD | TBD |
| Nicotinic Acid | Literature Value | Literature Value |
| Acipimox | Literature Value | Literature Value |
Table 3: Target Engagement Comparison
| Compound | GPR109A Thermal Shift (ΔTm, °C) | DGAT2 Thermal Shift (ΔTm, °C) |
| This compound | TBD | TBD |
| Nicotinic Acid | TBD | TBD |
Detailed Experimental Protocols
GPR109A Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the GPR109A receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to membranes prepared from cells overexpressing the GPR109A receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound (this compound), nicotinic acid (positive control), and a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
DGAT2 Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on DGAT2 enzymatic activity.
Principle: This assay measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triacylglycerol by recombinant human DGAT2.
Step-by-Step Protocol:
-
Enzyme and Substrates: Use purified, recombinant human DGAT2. The substrates will be diacylglycerol and a radiolabeled acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA).
-
Assay Setup: In a reaction tube, combine the assay buffer, DGAT2 enzyme, diacylglycerol, and varying concentrations of the test compound and positive control (if available).
-
Reaction Initiation: Start the reaction by adding the radiolabeled acyl-CoA.
-
Incubation: Incubate at 37°C for a defined period within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).
-
Lipid Extraction: Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Detection: Visualize the radiolabeled triacylglycerol spot on the TLC plate using a phosphorimager and quantify the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot against the logarithm of the concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with GPR109A and DGAT2 in intact cells. [7][8][9] Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). [10]This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining. [11][12] Step-by-Step Protocol:
-
Cell Treatment: Treat cells expressing the target proteins (e.g., GPR109A-expressing cells or hepatocytes for DGAT2) with the test compound or vehicle control for a specified duration.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Generate melting curves by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. The difference in the midpoint of the transition (ΔTm) can be quantified.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the mechanism of action of this compound. By systematically addressing target binding, downstream cellular effects, and target engagement in a cellular context, researchers can build a robust data package to support the continued development of this novel compound. Positive results from these studies would strongly indicate that this compound acts through the canonical nicotinic acid pathway, while any deviations would provide valuable insights into its unique pharmacological profile.
Future studies could expand upon this initial validation by investigating off-target effects using broad-panel screening, such as kinobeads-based profiling for kinases, and by exploring the compound's effects on gene expression and lipid metabolism in more complex in vitro and in vivo models. [13][14][15][16][17]
References
-
Wikipedia. Nicotinic acid. [Link]
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
- Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013).
- Klaeger, S., Gohlke, B., Perrin, J., Coccia, M., & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6669), eadf0147.
- Markossian, S., Grossman, A., & Brimacombe, K. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Scott, J. D., & Banting, G. (2013). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 56(23), 9379–9391.
-
Wikipedia. Enzyme inhibitor. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
- Soga, T., Kamohara, M., Takasaki, J., Matsumoto, S., Saito, T., Ohishi, T., Hiyama, H., & Furuichi, K. (2003). Molecular identification of nicotinic acid receptor.
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Selvita. (2023). A Practical Guide to Target Engagement Assays.
- Girke, T., & Wang, Y. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
- Perrin, J., Werner, T., Gohlke, B., & Kuster, B. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 17(8), 2633–2643.
- UKM Medical Molecular Biology Institute. (2022).
- Chen, X., Zaro, B. W., & Shen, W. C. (2021).
- Yakovlev, D. A., & Yakovleva, A. A. (2021).
- Sinthupoom, N., & Prachayasittikul, V. (2023). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Molecular Structure, 1285, 135456.
- Tran, T. H., & Nguyen, T. H. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(10), e4422.
- Miettinen, J. J., & Lehtiö, L. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in molecular biology (Clifton, N.J.), 1888, 73–98.
- Macmillan Group. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Princeton University.
- Ong, S. E., Schenone, M., Margolin, A. A., Li, X., Do, K., Dancik, V., & Carr, S. A. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
- National Center for Biotechnology Information. (2024). Vitamin B3.
- Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., & Ignar, D. M. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(11), 9869–9874.
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- CETSA. (n.d.). CETSA.
- Biology LibreTexts. (2023). 6.4: Enzyme Inhibition.
- Misik, M., & Beňo, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(13-14), 989–995.
- Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
- Ruprecht, B., Gessulat, S., Kuster, B., & Médard, J. F. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific reports, 7(1), 4055.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Grundy, S. M. (2006). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 147 Suppl 1(Suppl 1), S170–S177.
- Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280.
- Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. tandfonline.com [tandfonline.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Design and Synthesis of 4-(Furan-2-yl)nicotinic Acid Bioisosteres for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of bioisosteric analogues of 4-(furan-2-yl)nicotinic acid, a heterocyclic scaffold with significant potential in medicinal chemistry. By leveraging established principles of bioisosterism, we will explore the design rationale, synthetic strategies, and comparative performance of key analogues, supported by experimental data from relevant literature. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel therapeutic agents.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound motif represents a compelling starting point for drug discovery, merging the biological significance of both the nicotinic acid and furan rings. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to exert a range of pharmacological effects, most notably as lipid-lowering agents through the activation of the G-protein coupled receptor GPR109A[1][2]. Beyond its impact on lipid metabolism, the nicotinic acid scaffold has been explored for its anti-inflammatory[3][4][5], anticancer[6][7], and antimicrobial properties[8][9].
The furan ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved drugs[10][11]. Its derivatives exhibit a broad spectrum of biological activities, including anticancer[12][13], antimicrobial[14][15], and anti-inflammatory effects[16]. The furan moiety can act as a bioisostere for other aromatic systems and its oxygen atom can participate in crucial hydrogen bonding interactions with biological targets[10][11].
The combination of these two pharmacophores in this compound suggests a high potential for diverse biological activities. However, to optimize its drug-like properties, such as metabolic stability, potency, and selectivity, the application of bioisosteric replacement is a rational and powerful strategy.
The Strategy of Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group within a bioactive molecule with another group that retains similar physical and chemical properties, thereby producing similar or enhanced biological effects. This strategy is employed to modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, fine-tune its interaction with a biological target, and circumvent toxicological liabilities.
For this compound, we will consider two primary points of bioisosteric modification: the furan ring and the carboxylic acid moiety.
Caption: Bioisosteric modification points on the this compound scaffold.
Design and Comparative Analysis of Furan Ring Bioisosteres
The furan ring can be replaced by other five-membered aromatic heterocycles to modulate the electronic and steric properties of the molecule, as well as its metabolic stability. Thiophene, pyrrole, and thiazole are common and effective bioisosteres for furan[11].
Physicochemical Property Comparison
The choice of a bioisostere for the furan ring will influence the molecule's overall physicochemical profile. Below is a comparison of key properties of the parent heterocycles.
| Property | Furan | Thiophene | Pyrrole | Thiazole |
| Heteroatom | Oxygen | Sulfur | Nitrogen | Sulfur & Nitrogen |
| Aromaticity | Lower | Higher | Higher | Moderate |
| Electronegativity of Heteroatom(s) | High (O) | Lower (S) | Moderate (N) | High (N), Lower (S) |
| Hydrogen Bonding Capability | H-bond acceptor (O) | Weak H-bond acceptor (S) | H-bond donor (N-H) & acceptor (N) | H-bond acceptor (N) |
| Metabolic Stability | Generally lower | Generally higher than furan | Can be susceptible to oxidation | Generally stable |
| Dipole Moment (Debye) | 0.71 | 0.55 | 1.84 | 1.61 |
Data compiled from various sources.
The higher aromaticity of thiophene and pyrrole compared to furan suggests greater stability[10]. The presence of a hydrogen bond donor in pyrrole offers a unique interaction capability not present in furan or thiophene. Thiazole introduces an additional nitrogen atom, which can act as a hydrogen bond acceptor and a potential site for metabolic interactions.
Comparative Biological Activity: Furan vs. Thiophene Analogs
Direct comparative studies between furan and thiophene bioisosteres provide the most valuable insights. While specific data for this compound is limited, studies on structurally related compounds offer a strong basis for comparison.
Anticancer Activity:
A study on pyrazolyl hybrid chalcones demonstrated that both furan and thiophene-containing analogues exhibit potent anticancer activity. In some cases, the thiophene analogue showed superior potency[13].
| Compound | R | Cancer Cell Line | IC50 (µg/mL) |
| 7a | Furan | HepG2 | 31.2 |
| MCF7 | 33.1 | ||
| A549 | 30.2 | ||
| 7g | Thiophene | HepG2 | 28.3 |
| MCF7 | 35.4 | ||
| A549 | 27.7 | ||
| Doxorubicin | - | HepG2 | 29.5 |
| MCF7 | 30.2 | ||
| A549 | 28.4 |
Data adapted from a study on pyrazolyl hybrid chalcones[13].
These results indicate that the bioisosteric replacement of furan with thiophene can either maintain or slightly enhance anticancer activity, depending on the specific cell line and molecular scaffold.
Fungicidal Activity:
In a series of N-(heteroaryl)nicotinamide derivatives designed as fungicides, the thiophene-containing compounds demonstrated excellent activity against cucumber downy mildew, outperforming commercial fungicides[17].
| Compound | R | EC50 (mg/L) vs. P. cubensis |
| 4a | Substituted Thiophene | 4.69 |
| 4f | Substituted Thiophene | 1.96 |
| Diflumetorim | - | 21.44 |
| Flumorph | - | 7.55 |
Data from a study on N-(thiophen-2-yl)nicotinamide derivatives[17].
This data strongly supports the use of a thiophene bioisostere for enhancing fungicidal potency in this class of compounds.
Synthesis of 4-(Heteroaryl)nicotinic Acid Bioisosteres
The construction of the C-C bond between the nicotinic acid core and the heteroaryl ring is a key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, offering high functional group tolerance and generally good yields.
Caption: General workflow for the synthesis of 4-(heteroaryl)nicotinic acids via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives
The following protocol for the synthesis of N-(thiophen-2-yl)nicotinamide derivatives can be adapted for the synthesis of the parent carboxylic acids by modifying the starting materials and omitting the final amidation step[17][18].
Step 1: Synthesis of Nicotinoyl Chloride
-
To a solution of the desired nicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of acid), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (2.0-3.0 eq.) to the suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Acylation of Thiophen-2-amine
-
Dissolve the desired thiophen-2-amine (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the crude nicotinoyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl)nicotinamide derivative.
Design and Comparative Analysis of Carboxylic Acid Bioisosteres
The carboxylic acid moiety is often associated with poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Its replacement with a suitable bioisostere can significantly improve a compound's drug-like characteristics.
Tetrazole as a Carboxylic Acid Bioisostere
The 5-substituted 1H-tetrazole ring is the most widely used bioisostere for a carboxylic acid[19][20][21][22][23].
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole |
| pKa | ~4-5 | ~4.5-5.5 |
| Acidity | Comparable | Comparable |
| Lipophilicity | Lower | Higher |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and multiple acceptors |
The increased lipophilicity and metabolic stability of the tetrazole ring can lead to improved oral bioavailability and a longer duration of action.
Synthesis of Tetrazole Bioisosteres
Tetrazoles are most commonly synthesized from the corresponding nitrile precursor via a [2+3] cycloaddition reaction with an azide source.
Caption: General synthetic route to tetrazole bioisosteres from nitrile precursors.
Conclusion and Future Directions
The this compound scaffold presents a rich platform for the development of novel therapeutic agents. This guide has demonstrated how the principles of bioisosterism can be rationally applied to modify this core structure to enhance its pharmacological profile.
-
Furan Ring Bioisosteres: The replacement of the furan ring with thiophene is a particularly promising strategy, with experimental data suggesting the potential for enhanced metabolic stability and, in some cases, superior biological activity, particularly in the context of fungicidal and anticancer applications. Pyrrole and thiazole offer alternative avenues for exploration, introducing different hydrogen bonding capabilities and electronic properties that may be advantageous for specific biological targets.
-
Carboxylic Acid Bioisosteres: The substitution of the carboxylic acid moiety with a tetrazole ring is a well-established approach to improve the pharmacokinetic properties of a drug candidate, including oral bioavailability and metabolic stability.
Future research in this area should focus on the synthesis and parallel biological evaluation of a focused library of these bioisosteric analogues. Direct, head-to-head comparisons of their in vitro potency, selectivity, and ADME properties will be crucial for identifying lead candidates with optimal therapeutic potential. The synthetic routes outlined in this guide provide a solid foundation for these endeavors.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])
-
PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (URL: [Link])
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (URL: [Link])
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: [Link])
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. (URL: [Link])
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. (URL: [Link])
-
Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. (URL: [Link])
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL: [Link])
-
Antimicrobial activity of tested compounds characterized by IC50 and MIC (mmol l-1). (URL: [Link])
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (URL: [Link])
-
(PDF) Tetrazoles: Synthesis and Biological Activity. (URL: [Link])
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. (URL: [Link])
-
Furans, Thiophenes and Related Heterocycles in Drug Discovery. (URL: [Link])
-
synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (URL: [Link])
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (URL: [Link])
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (URL: [Link])
-
Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. (URL: [Link])
-
The synthesis of nicotinic acid derivatives 10, 11.. (URL: [Link])
-
Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. (URL: [Link])
-
A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. (URL: [Link])
-
α4β2 nicotinic receptors partially mediate anti-inflammatory effects through Janus kinase 2-signal transducer and activator of transcription 3 but not calcium or cAMP signaling. (URL: [Link])
-
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (URL: [Link])
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (URL: [Link])
-
Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (URL: [Link])
-
(PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (URL: [Link])
-
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (URL: [Link])
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (URL: [Link])
-
Study on synthesis of 4-Aminonicotinic acid. (URL: [Link])
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (URL: [Link])
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (URL: [Link])
Sources
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Potential In Vivo Efficacy of 4-(Furan-2-YL)nicotinic Acid Derivatives
For researchers and drug development professionals, the quest for novel chemical scaffolds with therapeutic promise is a continuous endeavor. The hybrid structure of 4-(furan-2-yl)nicotinic acid presents an intriguing, yet underexplored, scaffold. This guide provides a comprehensive analysis of the potential in vivo efficacy of its derivatives by dissecting the established pharmacological activities of its core components: the furan ring and the nicotinic acid moiety. While direct in vivo data for this specific chemical class is nascent, a logical exploration of its constituent parts can illuminate its therapeutic potential and guide future research.
This guide will delve into the known in vivo activities of furan and nicotinic acid derivatives, propose potential therapeutic applications for this compound derivatives, and provide detailed experimental protocols for their evaluation. We will also present a comparative analysis with existing therapeutic alternatives.
The Rationale: A Scaffold of Two Halves
The therapeutic potential of this compound derivatives stems from the distinct and well-documented biological activities of its two core structural motifs.
Nicotinic Acid (Niacin): A Clinically Validated Moiety
Nicotinic acid, or vitamin B3, is a long-established therapeutic agent primarily used for the management of dyslipidemia.[1][2] At pharmacological doses, it favorably modulates the lipid profile by:
-
Lowering Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL) cholesterol. [3]
-
Reducing triglycerides. [2]
-
Significantly increasing High-Density Lipoprotein (HDL) cholesterol. [3]
These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[4] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in the flux of free fatty acids to the liver and subsequently reduced synthesis of VLDL and LDL.[3]
The Furan Ring: A Versatile Pharmacophore
The furan ring is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse and potent biological activities.[5] Furan-containing molecules have demonstrated a wide array of therapeutic properties, including:
-
Anticancer Activity: Furan derivatives have been shown to target cancer cells through various mechanisms, including the inhibition of enzymes and the induction of apoptosis.[6][7] Some have been investigated for their ability to inhibit tubulin polymerization.[8]
-
Anti-inflammatory Effects: The furan ring is a component of molecules that can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.[5][6]
-
Antimicrobial Properties: Certain furan-based compounds are effective against a range of pathogens, including bacteria and fungi.[5][6]
By combining the GPR109A-modulating properties of nicotinic acid with the multifaceted bioactivity of the furan ring, this compound derivatives emerge as a class of compounds with the potential for novel and polypharmacological effects.
Potential Therapeutic Applications and Comparative Landscape
Based on the activities of their parent moieties, this compound derivatives could be investigated for several therapeutic applications. Below, we compare the potential of this new class with existing standard-of-care treatments.
Dyslipidemia and Cardiovascular Disease
The most direct therapeutic application is in the management of dyslipidemia, leveraging the known mechanism of nicotinic acid.
| Therapeutic Agent Class | Mechanism of Action | Key In Vivo Efficacy Endpoints | Known Side Effects |
| Hypothetical this compound Derivatives | GPR109A Agonism | Reduced LDL, VLDL, Triglycerides; Increased HDL | Potentially flushing, hepatotoxicity (to be determined) |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase Inhibition | Significant reduction in LDL | Myopathy, hepatotoxicity, new-onset diabetes |
| Fibrates (e.g., Fenofibrate) | PPARα Agonism | Reduction in triglycerides, modest increase in HDL | Myopathy (especially with statins), gallstones |
| Bile Acid Sequestrants (e.g., Cholestyramine) | Bind bile acids in the intestine | Reduction in LDL | Gastrointestinal distress, constipation[9] |
| Nicotinic Acid | GPR109A Agonism | Broad-spectrum lipid modification[3] | Cutaneous flushing, gastrointestinal upset, hepatotoxicity[4] |
The furan moiety could potentially be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the nicotinic acid core, potentially leading to improved efficacy or a better side-effect profile.
Inflammatory Disorders
The anti-inflammatory potential of the furan ring suggests that derivatives of this compound could be developed for inflammatory conditions.
| Therapeutic Agent Class | Mechanism of Action | Key In Vivo Efficacy Endpoints | Known Side Effects |
| Hypothetical this compound Derivatives | Potential COX inhibition or other anti-inflammatory pathways | Reduction in inflammatory markers (e.g., TNF-α, IL-6), reduced tissue swelling | To be determined |
| NSAIDs (e.g., Ibuprofen) | Non-selective COX Inhibition | Analgesia, anti-inflammatory effects | Gastrointestinal bleeding, renal toxicity |
| Corticosteroids (e.g., Prednisone) | Broad anti-inflammatory and immunosuppressive effects | Potent reduction in inflammation | Numerous, including metabolic and immunosuppressive effects |
| Biologics (e.g., Adalimumab) | TNF-α Inhibition | Significant reduction in disease activity in autoimmune disorders | Increased risk of infection, injection site reactions |
Oncology
Given the anticancer properties of some furan derivatives, this new scaffold could be explored for its potential in oncology.
| Therapeutic Agent Class | Mechanism of Action | Key In Vivo Efficacy Endpoints | Known Side Effects |
| Hypothetical this compound Derivatives | Potential tubulin polymerization inhibition, apoptosis induction | Tumor growth inhibition, increased survival in xenograft models | To be determined |
| Taxanes (e.g., Paclitaxel) | Tubulin Stabilization | Broad-spectrum anticancer activity | Myelosuppression, neuropathy, hypersensitivity reactions |
| Alkylating Agents (e.g., Cyclophosphamide) | DNA Alkylation | Broad-spectrum anticancer activity | Myelosuppression, secondary malignancies, hemorrhagic cystitis |
Proposed In Vivo Evaluation Workflow
To ascertain the therapeutic potential of novel this compound derivatives, a structured in vivo evaluation is paramount. The following is a proposed workflow for a hypothetical derivative, "Compound X."
Caption: Proposed in vivo evaluation workflow for novel this compound derivatives.
Detailed Experimental Protocols
In Vivo Model for Dyslipidemia
Objective: To evaluate the lipid-lowering efficacy of "Compound X" in a murine model of atherosclerosis.
Animal Model: Male ApoE knockout (ApoE-/-) mice, 8-10 weeks old.
Protocol:
-
Acclimatize mice for one week.
-
Feed mice a high-fat diet (HFD) for 4 weeks to induce hyperlipidemia.
-
Divide mice into vehicle control, positive control (e.g., nicotinic acid or a statin), and "Compound X" treatment groups (n=8-10 per group).
-
Administer treatments daily via oral gavage for 4 weeks.
-
Collect blood samples at baseline and at the end of the treatment period for lipid profile analysis (Total Cholesterol, LDL, HDL, Triglycerides).
-
At the end of the study, euthanize mice and collect aorta for en face analysis of atherosclerotic plaque formation.
In Vivo Model for Anti-inflammatory Activity
Objective: To assess the anti-inflammatory effects of "Compound X" in an acute inflammation model.
Animal Model: Male Wistar rats, 180-200g.
Protocol:
-
Acclimatize rats for one week.
-
Divide rats into vehicle control, positive control (e.g., indomethacin), and "Compound X" treatment groups (n=6-8 per group).
-
Administer treatments orally one hour before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control.
Mechanistic Insights: Potential Signaling Pathways
The signaling pathway of nicotinic acid via GPR109A is well-characterized. The potential anti-inflammatory and anticancer effects of the furan moiety could involve pathways such as NF-κB and MAPK.
Caption: Potential signaling pathways for this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the established pharmacology of nicotinic acid and the diverse bioactivity of the furan ring, medicinal chemists have a rich playground for designing new chemical entities. The in vivo evaluation of these derivatives, guided by the principles and protocols outlined in this guide, will be crucial in determining their true therapeutic potential. While the journey from a novel scaffold to a clinically approved drug is long and arduous, the rational design and systematic evaluation of this compound derivatives hold the promise of yielding new and effective treatments for a range of diseases.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC. Available at: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Nicotinic acid: an old drug with a promising future. PMC. Available at: [Link]
-
Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. PubMed. Available at: [Link]
-
Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed. Available at: [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging Abbrevi. ResearchGate. Available at: [Link]
-
Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PMC. Available at: [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. PubMed. Available at: [Link]
-
Nicotinic acid and its derivatives: a short survey. PubMed. Available at: [Link]
-
The Most Important Learnings from the new Official American Thoracic Society (ATS) Clinical Practice Guidelines: Initiating Pharmacologic Treatment in Tobacco Dependent Adults. Archivos de Bronconeumología. Available at: [Link]
-
Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. PubMed. Available at: [Link]
-
Anti-fungal Strategies in Acute-on-Chronic Liver Failure Patients. ClinicalTrials.gov. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of Furan-Substituted Nicotinic Acids
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Fusion of Furan and Nicotinic Acid Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Both the nicotinic acid (a pyridine-3-carboxylic acid) and furan ring systems are privileged structures, appearing in numerous biologically active compounds.[1][2] Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and analgesic properties.[3][4] The furan nucleus, an electron-rich five-membered heterocycle, is a versatile scaffold that can engage in various interactions with biological targets and is a component of drugs with antibacterial, anticancer, and anti-inflammatory activities.[5][6][7]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-substituted nicotinic acid derivatives. We will dissect how specific structural modifications to this hybrid scaffold influence biological outcomes, with a focus on antibacterial and antiproliferative activities. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a clear, evidence-based understanding of the key determinants of potency and selectivity for this promising class of compounds.
Core Directive: Analyzing the Structure-Activity Landscape
The central hypothesis in designing these hybrid molecules is that the furan ring acts as a critical linker or bioisostere for a phenyl group, while offering unique electronic and steric properties that can be fine-tuned to optimize activity.[5] The key positions for substitution are typically the 5-position of the furan ring and various points on the nicotinic acid moiety.
Impact of Furan Ring Substitution on Biological Activity
Systematic studies have revealed that the nature and position of substituents on the furan ring are paramount for biological activity. A recurring theme is the enhancement of potency by electron-withdrawing groups.[5]
-
Antibacterial Activity: In a series of novel nicotinic acid derivatives, the introduction of a 5-nitrofuran substituent resulted in compounds with the highest and broadest antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[8] This highlights the critical role of the nitro group, which is a well-known pharmacophore in antibacterial agents like nitrofurantoin.[5] The nitro group can undergo reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[5]
-
Antiproliferative Activity: For antiproliferative effects, substitutions on a phenyl group at the furan's 5-position have been explored. The presence of electron-withdrawing groups such as fluoro or chloro on this terminal phenyl ring generally correlates with enhanced cytotoxic activity against cancer cell lines.[9]
The diagram below illustrates the key structural features and their general impact on activity.
Caption: Key determinants of biological activity in furan-nicotinic acid scaffolds.
Comparative Performance Data
To objectively compare the performance of different derivatives, the following tables summarize quantitative data from key studies. Table 1 focuses on antibacterial activity, while Table 2 details antiproliferative effects.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Furan-Substituted Nicotinic Acid Derivatives [8]
| Compound ID | R-Group at Furan 5-Position | S. aureus ATCC 6538 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | MRSA ATCC 43300 |
| 5 | -H | 7.81 | 1.95 | >500 | >500 |
| 13 | -CH3 | 15.62 | 3.91 | >500 | >500 |
| 17 | -Cl | 62.5 | 7.81 | >500 | 15.62 |
| 25 | -NO2 | 7.81 | 7.81 | 125 | 15.62 |
Data synthesized from Piazzi et al. (2021). Lower MIC values indicate higher potency.
Table 2: Comparative Antiproliferative Activity (IC₅₀, µM) of 6-[5-(Aryl)furan-2-yl]nicotinonitrile Derivatives [9]
| Compound ID | Aryl Group at Furan 5-Position | NCI-H460 (Lung) | MCF-7 (Breast) | SF-268 (CNS) |
| 3e | 4-Chlorophenyl | 1.83 | 2.15 | 2.01 |
| 3f | 4-Fluorophenyl | 1.92 | 2.08 | 2.11 |
| 3h | 3,5-Difluorophenyl | 1.21 | 1.33 | 1.29 |
Data synthesized from Al-Said et al. (2016). Lower IC₅₀ values indicate higher potency.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, we provide detailed methodologies for a representative synthesis and a key biological assay. The choice of reagents and steps is grounded in established chemical and pharmacological principles.
Protocol 1: Synthesis of a 6-[5-(Aryl)furan-2-yl]nicotinonitrile Derivative
This protocol is adapted from the synthesis of 6-[5-(4-chlorophenyl)furan-2-yl]nicotinonitrile (Compound 3e).[9] The causality behind this multi-step synthesis involves the creation of a key furan precursor followed by a Suzuki coupling to attach the nicotinonitrile moiety, a common and robust method for forming C-C bonds.
Step-by-Step Methodology:
-
Synthesis of Precursor (2-acetyl-5-(4-chlorophenyl)furan):
-
To a solution of 2-acetylfuran (1 eq.) and 4-chloroaniline (1.1 eq.) in acetic acid, add sodium nitrite (1.2 eq.) portion-wise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add copper(II) chloride (0.1 eq.) and heat the mixture to 60°C for 1 hour.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
-
-
Synthesis of Final Compound (Suzuki Coupling):
-
In a reaction vessel, combine the precursor (1 eq.), 6-chloronicotinonitrile (1.1 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.).
-
Add a base such as potassium carbonate (2 eq.) and a solvent system (e.g., dioxane/water).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture at 80-100°C until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.[9]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
-
Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for nicotinic receptors, a potential target for nicotinic acid derivatives. The principle is to measure the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.[10][11]
Step-by-Step Methodology:
-
Receptor Preparation:
-
Assay Setup:
-
Incubation:
-
Add a fixed concentration of a radioligand (e.g., 2.5 nM [¹²⁵I]-Epibatidine or 400 pM [³H]-epibatidine) to all tubes.[10][11]
-
For non-specific binding tubes, add a high concentration of a known non-labeled ligand (e.g., 100 µM or 1 mM nicotine) to saturate the receptors.[10][11]
-
For the competition tubes, add varying concentrations of the furan-substituted nicotinic acid test compound.
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature and duration (e.g., 20 minutes at room temperature or 26-30 hours at 4°C).[10][11]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[10]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a gamma or liquid scintillation counter.[11]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Caption: Standard workflow for a radioligand receptor binding assay.
Conclusion
The synthesis and evaluation of furan-substituted nicotinic acid derivatives represent a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships explored in this guide demonstrate a clear pattern: the biological activity of these hybrid molecules can be potently modulated by substituents on the furan ring. Specifically, the incorporation of electron-withdrawing groups, such as a 5-nitro group for antibacterial activity or halogenated phenyl rings for antiproliferative effects, is a validated strategy for enhancing potency. The provided protocols offer a robust framework for the synthesis and pharmacological evaluation of novel analogs, enabling further exploration and optimization of this promising chemical scaffold.
References
-
Piazzi, L., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Al-Said, M. S., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC - PubMed Central. Available at: [Link]
-
Gao, Y., et al. (2011). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. Available at: [Link]
-
Anisuzzaman, A. S. M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. Available at: [Link]
-
Khan, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Chen, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]
-
Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]
-
Anonymous. (n.d.). Nicotinic receptor binding: Significance and symbolism. Semantic Scholar. Available at: [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
Anonymous. (n.d.). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. Available at: [Link]
-
Pérez-Aliacar, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - PubMed Central. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. ijabbr.com. Available at: [Link]
-
Anonymous. (2024). Pharmacological activity of furan derivatives. ResearchGate. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
An Investigative Guide to Benchmarking 4-(Furan-2-YL)nicotinic Acid Against Known Kynurenine 3-Monooxygenase (KMO) Inhibitors
Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase (KMO)
The kynurenine pathway (KP) is the principal metabolic route for tryptophan in humans, playing a critical role in generating cellular energy.[1][2] However, under inflammatory conditions, the pathway is upregulated, leading to an accumulation of neuroactive and immunomodulatory metabolites.[1][2] A key enzyme at a critical branching point of this pathway is Kynurenine 3-Monooxygenase (KMO).[3][4][5][6]
KMO, an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[6][7] This step commits the pathway towards the production of several potentially neurotoxic metabolites, including 3-HK itself and quinolinic acid (QUIN), an excitotoxin and N-methyl D-aspartate (NMDA) receptor agonist.[1][3][6] Conversely, shunting L-kynurenine away from KMO can lead to an increase in the production of kynurenic acid (KYNA), a neuroprotective metabolite known to antagonize NMDA receptors.[1][2][3]
Given this pivotal role, the inhibition of KMO presents a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[3][5] By blocking KMO, the balance of kynurenine pathway metabolites can be shifted from a neurotoxic to a neuroprotective state.[1][6]
This guide provides a framework for evaluating a novel compound, 4-(Furan-2-YL)nicotinic acid , as a potential KMO inhibitor. While direct evidence for its activity against KMO is not yet established in the literature, its structural features, particularly the nicotinic acid core, bear some resemblance to early substrate-analog inhibitors. For instance, nicotinylalanine, a derivative of nicotinic acid, has been reported to be a weak, non-specific inhibitor of KMO.[1] This guide will therefore serve as a roadmap for researchers to systematically benchmark this compound against well-characterized KMO inhibitors.
Known Inhibitors of Kynurenine 3-Monooxygenase: A Comparative Landscape
The development of KMO inhibitors has evolved from substrate analogs to more complex, potent, and specific molecules. Understanding the landscape of existing inhibitors is crucial for contextualizing the potential of novel compounds.
| Inhibitor Class | Example Compound(s) | Reported IC50 | Key Characteristics & Rationale |
| Substrate Analogs | Nicotinylalanine | Weak, non-specific | Structurally similar to the endogenous substrate, L-kynurenine.[1] |
| 3,4-Dichlorobenzoyl alanine (FCE 28833) | ~200 nM | Halogen substitutions on the aromatic ring improved potency over earlier analogs.[1][2] However, these compounds can cause the formation of cytotoxic hydrogen peroxide.[1] | |
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Ro 61-8048 | Potent (specific IC50 not consistently reported in provided abstracts) | Developed from substrate analogs, with the carboxylic acid moiety replaced by a sulfonamide to improve potency and blood-brain barrier permeability.[1][7] |
| Other Heterocyclic Compounds | UPF-648 | ~20 nM | A potent and well-characterized KMO inhibitor. |
Experimental Protocol: A Step-by-Step Guide to KMO Inhibition Assay
To ascertain the inhibitory potential of this compound and compare it to known inhibitors, a robust and reliable assay is paramount. A fluorescence-based assay is a common and high-throughput method for screening KMO inhibitors.
Principle of the Assay
The KMO-catalyzed hydroxylation of L-kynurenine to 3-hydroxykynurenine is dependent on the cofactor NADPH. The assay measures the decrease in NADPH fluorescence as it is consumed during the enzymatic reaction. A reduction in the rate of NADPH consumption in the presence of a test compound indicates inhibition of KMO.
Materials and Reagents
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Test compound: this compound
-
Reference inhibitors: Ro 61-8048, UPF-648
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Detailed Protocol
-
Compound Preparation:
-
Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound or reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Recombinant human KMO enzyme.
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare a solution of L-kynurenine and NADPH in assay buffer.
-
Add the substrate/cofactor solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) to monitor the kinetics of NADPH consumption.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in fluorescence over time) for each well.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizing the Kynurenine Pathway and Experimental Workflow
To better understand the biological context and the experimental design, the following diagrams are provided.
Caption: The Kynurenine Pathway and the role of KMO inhibition.
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
- 6. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 7. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 4-(Furan-2-YL)nicotinic Acid
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the nicotinic acid derivative, 4-(Furan-2-YL)nicotinic acid, as a central case study. While specific experimental data for this particular compound is not extensively available in public literature, this guide will delineate the established methodologies and rationale for a comprehensive selectivity assessment, comparing its hypothetical profile with existing nicotinic acid analogs.
Introduction: The Significance of Selectivity in Drug Development
The therapeutic efficacy of any drug candidate is intrinsically linked to its selective interaction with its intended biological target. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to adverse drug reactions (ADRs), which are a leading cause of late-stage clinical trial failures. Therefore, a rigorous evaluation of a compound's selectivity profile, often termed cross-reactivity studies, is a cornerstone of modern drug discovery and development.
This compound belongs to the class of nicotinic acid derivatives. Nicotinic acid (niacin) is a well-characterized lipid-lowering agent that primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the levels of circulating free fatty acids and subsequently triglycerides and LDL cholesterol.[3] Furthermore, GPR109A activation has been linked to anti-inflammatory effects in various immune cells.[4] A well-known side effect of nicotinic acid, cutaneous flushing, is also mediated by GPR109A activation in skin cells.[1]
Given this precedent, it is reasonable to hypothesize that this compound is an agonist of GPR109A. However, to confidently advance such a compound, we must investigate its potential interactions with other biological macromolecules.
Designing a Cross-Reactivity Study: A Phased Approach
A comprehensive cross-reactivity assessment should be approached in a systematic, tiered manner. This allows for early identification of potential liabilities and informs go/no-go decisions throughout the drug discovery pipeline.
Caption: A tiered approach to cross-reactivity studies.
Phase 1: In Silico and Computational Profiling
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into potential off-target interactions.
Methodology:
-
Structural Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify proteins that are known to bind ligands structurally similar to this compound.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures to identify potential off-targets with complementary binding sites.
-
Target Prediction Algorithms: Employ machine learning-based tools that predict a compound's bioactivity profile based on its chemical structure.
-
Molecular Docking: Perform docking simulations of this compound against a panel of receptors, enzymes, and ion channels that are commonly associated with adverse drug reactions. This can help to prioritize potential off-targets for experimental validation.
Rationale: In silico approaches are rapid and cost-effective methods for generating initial hypotheses about a compound's selectivity. They can help to guide the design of subsequent experimental studies by narrowing down the list of potential off-targets.[5][6]
Phase 2: Primary Target Engagement and Broad Panel Screening
This phase involves confirming the interaction of this compound with its hypothesized primary target, GPR109A, and then screening it against a broad panel of other potential targets.
Primary Target Validation
Experimental Protocol: Radioligand Binding Assay for GPR109A
-
Cell Culture and Membrane Preparation: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells). Harvest the cells and prepare a crude membrane fraction.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid), and varying concentrations of this compound or a reference compound (e.g., nicotinic acid).
-
Incubation and Termination: Incubate the mixture to allow for competitive binding. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Ki (inhibitory constant).
Rationale: This assay provides quantitative data on the binding affinity of the test compound for its intended target, which is a critical first step in characterizing its pharmacological profile.
Broad Cross-Reactivity Screening
Methodology:
Engage a contract research organization (CRO) that offers comprehensive in vitro safety pharmacology profiling services.[7][8][9][10] These services typically screen the test compound at a fixed concentration (e.g., 10 µM) against a large panel of targets. A standard panel should include:
-
Receptors: A diverse set of G protein-coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels.
-
Enzymes: Key metabolic enzymes (e.g., cytochrome P450s) and kinases.
-
Ion Channels: A panel of cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) to assess proarrhythmic potential.
-
Transporters: Important drug transporters (e.g., P-glycoprotein).
Data Presentation:
The results of the broad panel screen are typically presented as the percent inhibition or activation at the tested concentration.
| Target Class | Target | % Inhibition at 10 µM |
| GPCRs | GPR109A | 98% |
| Adrenergic α1A | 5% | |
| Dopamine D2 | -2% | |
| ... | ... | |
| Enzymes | CYP2D6 | 12% |
| COX-2 | 8% | |
| ... | ... | |
| Ion Channels | hERG | 3% |
| ... | ... |
Rationale: This broad screen provides a comprehensive overview of the compound's selectivity and can quickly identify potential off-target liabilities that require further investigation.[11]
Phase 3: Functional Off-Target Validation
Any significant interactions ("hits") identified in the broad panel screen should be followed up with functional assays to determine the nature and potency of the interaction.
Experimental Workflow:
Caption: Workflow for functional off-target validation.
Example Protocol: Calcium Mobilization Assay for a Gq-coupled GPCR
-
Cell Line: Use a cell line endogenously or recombinantly expressing the off-target GPCR of interest.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting an agonist effect.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Rationale: Functional assays are crucial to understand the physiological consequence of an off-target interaction. A compound that binds to an off-target receptor may act as an agonist, antagonist, or inverse agonist, each with different potential clinical implications.
Comparative Analysis with Alternative Compounds
To put the cross-reactivity profile of this compound into context, it should be compared with other relevant compounds.
Comparator Compounds:
-
Nicotinic Acid (Niacin): The parent compound and established GPR109A agonist.
-
Acipimox: A nicotinic acid derivative with a longer half-life.[12]
-
Laropiprant: A selective prostaglandin D2 receptor 1 (DP1) antagonist that was co-formulated with niacin to reduce flushing. While not a GPR109A agonist, it represents a strategy to mitigate off-target effects.
Data Presentation: Comparative Selectivity Profile
| Compound | GPR109A Ki (nM) | Off-Target 1 IC₅₀ (µM) | Off-Target 2 EC₅₀ (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Nicotinic Acid | ~100-500 | > 100 | > 100 |
| Acipimox | ~50-200 | > 100 | > 100 |
Rationale: Comparing the selectivity profile of a novel compound to established drugs provides a benchmark for its potential safety and therapeutic window. A significantly improved selectivity profile would be a key differentiating factor.
Conclusion and Future Directions
A thorough and systematic investigation of a drug candidate's cross-reactivity is a non-negotiable aspect of preclinical development. For this compound, the proposed tiered approach, from in silico prediction to broad panel screening and functional validation, provides a robust framework for de-risking this compound and understanding its full pharmacological profile. The comparative analysis against existing nicotinic acid derivatives is essential for positioning its therapeutic potential. The ultimate goal is to develop a compound with high affinity and efficacy for GPR109A, while minimizing interactions with other targets to ensure a favorable safety profile for progression into clinical evaluation.
References
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
- Valentin, J. P., & Hammond, T. (2008). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology, 22(3), 241-250.
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
- Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology, 10(3), 847-857.
-
Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved from [Link]
- IJzerman, A. P., van Veldhoven, J. P., Biber, K., & van Wijk, N. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(5), 553-577.
- Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86-93.
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 154(3), 567-578.
- Skrabanek, L., & Rask-Andersen, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach.
- Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation.
- Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International journal of molecular sciences, 13(7), 8969-8987.
- van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., & IJzerman, A. P. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(17), 4929-4933.
- Wassermann, A. M., Lounkine, E., & Glick, M. (2011). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular pharmaceutics, 8(5), 1818-1831.
- Shen, H. C., Ding, F. X., Tawa, G., Taggart, A. K., & Pausch, M. H. (2011). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Bioorganic & medicinal chemistry letters, 21(1), 359-363.
- Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., ... & Offermanns, S. (2009). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 76(4), 785-793.
- Sinthupoom, N., & Prachayasittikul, V. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. RSC advances, 6(34), 28269-28286.
- El-Dash, Y., Khalil, N. A., Ahmed, E. M., Hassanin, S. O., Gowifel, A. M. H., & Hassan, M. S. A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250.
- Bantscheff, M., & Drewes, G. (2012). Profiling of Small Molecules by Chemical Proteomics. Methods in molecular biology (Clifton, N.J.), 803, 15-30.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]
- Gallezot, J. D., Bottlaender, M., Grémy, C., & Valette, H. (2010). Specific α4β2 nicotinic acetylcholine receptor binding of [F-18]nifene in the rhesus monkey. Synapse (New York, N.Y.), 64(1), 51-59.
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]
- Soga, T., Kamohara, M., Takasaki, J., Matsumoto, S., Saito, T., Ohishi, T., ... & Furuichi, K. (2003). Molecular identification of nicotinic acid receptor.
- Kong, L. F., Chai, Y. F., Sun, M. Y., Li, Y. F., Chang, Y., & Liu, Z. G. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules (Basel, Switzerland), 28(4), 1682.
- Landstra, A. M., & Hazen, S. L. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
Sources
- 1. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. criver.com [criver.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Bioactivity of 4-(Furan-2-YL)nicotinic Acid: A Comparative Analysis for Drug Discovery Professionals
This guide provides an in-depth technical analysis of the synthesis and biological activity of 4-(Furan-2-YL)nicotinic acid, a heterocyclic compound of interest in drug discovery. We present a reproducible synthetic protocol, critically evaluate its potential bioactivity in the context of known nicotinic acid pharmacology, and offer a comparative perspective against established and developmental alternatives. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of Nicotinic Acid Analogs
Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the management of dyslipidemia. Its ability to modulate lipid profiles, including raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), has made it a valuable therapeutic agent[1][2]. The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), has further illuminated its mechanism of action and opened avenues for the development of novel agonists with improved therapeutic profiles[3].
The core pharmacophore of nicotinic acid, the pyridine-3-carboxylic acid moiety, is essential for its interaction with GPR109A. The exploration of analogs, such as this compound, is driven by the hypothesis that modifications to the pyridine ring can fine-tune the compound's pharmacological properties, potentially enhancing potency, altering selectivity, or mitigating undesirable side effects like the characteristic flushing associated with nicotinic acid treatment[3]. The introduction of a furan ring at the 4-position introduces a distinct electronic and steric profile, which may influence receptor binding and subsequent signaling pathways.
This guide will first detail a robust and reproducible synthetic route to this compound, leveraging the power of modern cross-coupling chemistry. Subsequently, we will delve into its anticipated bioactivity, drawing comparisons with nicotinic acid and other GPR109A agonists.
Synthesis of this compound: A Reproducible Suzuki-Miyaura Coupling Protocol
The construction of the C-C bond between the pyridine and furan rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its functional group tolerance, mild reaction conditions, and high yields[4][5]. While a specific protocol for this compound is not extensively documented, a reliable procedure can be extrapolated from analogous couplings of halonicotinic acids with arylboronic acids.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(Furan-2-YL)nicotinic Acid
This document provides essential procedural guidance for the proper disposal of 4-(Furan-2-YL)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are based on a conservative hazard assessment derived from the compound's constituent chemical moieties, ensuring a high margin of safety.
Foundational Principle: A Proactive Hazard Assessment
The nicotinic acid component is known to cause serious eye irritation.[1][2][3][4][5] The furan moiety, however, introduces more severe potential hazards, including extreme flammability, the ability to form explosive peroxides, and suspicion of causing genetic defects and cancer.[6] Consequently, this compound must be managed as a regulated hazardous waste, with procedures reflecting the combined risks of its structure.
| Hazard Contribution | GHS Hazard Statement | Description | Primary Source Moiety |
| Health Hazards | H319 | Causes serious eye irritation.[1][2][4] | Nicotinic Acid |
| Suspected of causing genetic defects.[6] | May induce heritable mutations in the germ cells of humans. | Furan | |
| May cause cancer.[6] | May be carcinogenic to humans. | Furan | |
| May cause damage to organs through prolonged or repeated exposure.[6] | Furan | ||
| Physical Hazards | Extremely flammable liquid and vapor. (Assumed Risk)[6] | The furan ring imparts a high risk of flammability. | Furan |
| May form explosive peroxides. (Assumed Risk)[6] | Ethers like furan can form peroxides upon exposure to air. | Furan | |
| Environmental Hazards | H402 | Harmful to aquatic life.[4] | Nicotinic Acid |
This synthesized hazard profile mandates that under no circumstances should this compound or its containers be disposed of in standard laboratory trash or via sink drains.[1][7][8] All waste streams containing this compound must be collected for disposal through an approved hazardous waste management program.[4][5][9]
Core Disposal Protocol: A Step-by-Step Methodology
The following protocol ensures that all waste streams of this compound are handled safely and in accordance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Identification and Segregation
-
Primary Waste: This includes pure, unused, or expired this compound and concentrated solutions.
-
Contaminated Materials: This category includes personal protective equipment (PPE) like gloves, disposable lab coats, bench paper, and labware (e.g., pipette tips, weighing boats, chromatography columns) that have come into direct contact with the compound.
-
Action: Segregate these waste streams from all other laboratory waste at the point of generation. Wastes should be segregated by chemical compatibility, not alphabetically.[9]
Step 2: Container Selection and Management
-
Container Choice: Use only appropriate, dedicated hazardous waste containers.[11] Plastic containers are often preferred to glass to minimize the risk of breakage.[9] The container must be compatible with the chemical; for this compound, a high-density polyethylene (HDPE) container is a suitable choice.[12]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing screw-top cap.[12]
-
Filling: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[10]
-
Closure: The waste container must be kept closed at all times except when actively adding waste.[11][12] This is critical to prevent the release of potentially harmful vapors and to mitigate fire risk.
Step 3: Accurate and Compliant Labeling
-
Labeling: Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[9]
-
Required Information: The label must include, at a minimum:
Step 4: Designated Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[11] This area should be near the point of generation and under the control of laboratory personnel.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the primary container in case of a leak.
-
Storage Limits: Do not exceed the storage limits for an SAA, which is typically 55 gallons for total hazardous waste.[11] Waste must be removed from the laboratory within twelve months of the accumulation start date.[13][14]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full (or the project is complete), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9][11]
-
Documentation: Complete any required waste pickup forms as instructed by your EHS department.
Emergency Procedures for Spills and Exposures
Small Spill Cleanup
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Don PPE: For small, manageable spills, wear appropriate PPE, including a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain and Absorb: Cover the spill with a chemical absorbent material. Do not use combustible materials like paper towels on a potentially flammable compound.
-
Collect Waste: Carefully sweep the absorbed material into a dedicated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 2.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Safety Data Sheet: Nicotinic acid (N/A). Carl ROTH. [Link] (Note: A direct deep link is unavailable, search for Nicotinic acid CAS 59-67-6 on the site).
-
Safety Data Sheet: Nicotinic acid (N/A). Carl ROTH (Australia). [Link] (Note: A direct deep link is unavailable, search for Nicotinic acid CAS 59-67-6 on the site).
-
Laboratory Chemical Waste Management Guidelines (N/A). University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal (N/A). American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories (2023). US EPA. [Link]
-
Nicotinic acid PubChem (N/A). National Center for Biotechnology Information. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories (2023). US EPA. [Link]
-
Nicotinic acid - Wikipedia (N/A). Wikipedia. [Link]
-
How to Dispose of Chemical Waste (N/A). Iowa State University Environmental Health and Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly (2022). GAIACA. [Link]
-
Chemical Waste Management Guide (N/A). Boston University Environmental Health & Safety. [Link]
-
Learn the Basics of Hazardous Waste (2023). US EPA. [Link]
-
Chemical Properties of Niacin (CAS 59-67-6) (N/A). Cheméo. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. acs.org [acs.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
